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  • Product: Tert-butyl 3-hydroxyazocane-1-carboxylate
  • CAS: 194492-04-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of tert-butyl 3-hydroxyazocane-1-carboxylate

The landscape of modern drug discovery is undergoing a paradigm shift, moving away from flat, sp²-hybridized planar molecules toward sp³-rich, three-dimensional scaffolds. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of modern drug discovery is undergoing a paradigm shift, moving away from flat, sp²-hybridized planar molecules toward sp³-rich, three-dimensional scaffolds. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the integration of medium-sized nitrogenous heterocycles into their discovery pipelines. Among these, the eight-membered azocane ring has emerged as a "privileged scaffold," offering unique conformational flexibility that allows for novel target engagement vectors inaccessible to standard piperidine or pyrrolidine rings.

This whitepaper provides an in-depth technical analysis of tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1). By examining its physicochemical properties, detailing self-validating synthetic workflows, and mapping its pharmacological utility, this guide serves as a comprehensive blueprint for researchers leveraging this building block in drug development.

Physicochemical Profiling and Structural Causality

tert-Butyl 3-hydroxyazocane-1-carboxylate is a strategically protected secondary amine. The molecule features an eight-membered azocane core, a hydroxyl group at the C3 position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

The causality behind this specific structural arrangement is highly intentional for synthetic applications:

  • The N-Boc Group: The bulky, electron-withdrawing Boc group serves a dual purpose. First, it completely suppresses the nucleophilicity of the azocane nitrogen, preventing unwanted N-alkylation or N-oxidation during downstream functionalization of the C3-hydroxyl. Second, it significantly increases the lipophilicity of the intermediate, ensuring excellent solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran).

  • The C3-Hydroxyl Group: Positioned at C3, the hydroxyl group acts as a versatile handle. It can undergo stereospecific inversion via Mitsunobu conditions, be oxidized to a ketone for subsequent reductive amination, or be functionalized into an ether or ester linkage.

Table 1: Quantitative Physicochemical Properties Data synthesized from authoritative chemical catalogs [1][2].

PropertyValue
Chemical Name tert-Butyl 3-hydroxyazocane-1-carboxylate
CAS Number 194492-04-1
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
InChI Key JUOQXDSGRSCNHW-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature 2-8°C (Refrigerator)
Typical Purity ≥95%

Divergent Synthetic Workflows: Self-Validating Protocols

In my experience optimizing synthetic routes, a protocol is only as robust as its built-in feedback loops. A "self-validating system" means the experiment inherently proves its own success at each critical juncture, eliminating downstream failures. Below are two foundational workflows for utilizing tert-butyl 3-hydroxyazocane-1-carboxylate, engineered with strict causality and validation steps.

Protocol A: Chemoselective N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is selected over anhydrous HCl because TFA provides a homogenous, easily volatile acidic environment that protonates the Boc carbonyl. This drives the elimination of isobutylene gas and carbon dioxide, irreversibly pushing the reaction to completion.

  • Dissolution: Dissolve 1.0 equivalent of tert-butyl 3-hydroxyazocane-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool to 0°C under an inert nitrogen atmosphere.

  • Acidification: Dropwise, add 10 equivalents of TFA. The low temperature prevents exothermic degradation of the azocane ring. Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. Validation Check: The disappearance of the UV-active starting material and the appearance of a dark purple/blue spot at the baseline confirms the presence of the free secondary amine.

  • Quenching and Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Validation: Analyze via LC-MS. Validation Check: The mass spectrum must show a primary peak at m/z 130.1 [M+H]⁺, confirming the exact loss of the 100 Da Boc group.

Protocol B: Oxidation of C3-Hydroxyl to Ketone (1-Boc-azocan-3-one)

Causality: Dess-Martin Periodinane (DMP) is chosen over Jones reagent or Swern oxidation. DMP operates at near-neutral conditions, which is critical because the N-Boc group is highly acid-labile. DMP acts as a mild hypervalent iodine electrophile, ensuring complete oxidation without cleaving the protecting group.

  • Reagent Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous DCM (0.1 M). Cool the flask to 0°C.

  • Oxidation: Add 1.5 equivalents of Dess-Martin Periodinane in a single portion. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature for 1.5 hours.

  • In-Process Validation: Spot the reaction on TLC. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation Check: The product spot will immediately turn bright yellow/orange, confirming the successful generation of the C3-ketone.

  • Quenching: Quench the reaction by adding an equal volume of 1:1 saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and neutralizes acetic acid byproducts).

  • Final Validation: Isolate the organic layer, dry, and concentrate. Perform FT-IR spectroscopy. Validation Check: The spectrum must show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct C=O stretch at ~1710 cm⁻¹.

Workflow SM tert-Butyl 3-hydroxyazocane- 1-carboxylate Deprot Boc Deprotection (TFA/DCM) SM->Deprot Acidic Cleavage Ox Alcohol Oxidation (Dess-Martin Periodinane) SM->Ox Mild Oxidation Int1 3-Hydroxyazocane (Free Amine) Deprot->Int1 LC-MS/Ninhydrin Validation Int2 1-Boc-azocan-3-one (Ketone) Ox->Int2 IR/DNPH Validation Prod1 N-Functionalized Azocane Derivatives Int1->Prod1 Alkylation/Acylation Prod2 C3-Substituted Azocane Derivatives Int2->Prod2 Reductive Amination

Fig 1. Divergent synthetic workflow for tert-butyl 3-hydroxyazocane-1-carboxylate functionalization.

Mechanistic Pharmacology in CNS Drug Design

Why invest synthetic effort into the azocane ring? The answer lies in its unique spatial geometry. The conformational flexibility of the eight-membered ring enables it to mimic the structural features of complex natural alkaloids [3].

A prime example is the development of central nervous system (CNS) therapeutics. Bridged azocane systems (such as those found in the indole alkaloid uleine) have demonstrated potent inhibition of acetylcholinesterase (AChE) [4]. By utilizing tert-butyl 3-hydroxyazocane-1-carboxylate as a starting material, medicinal chemists can synthesize libraries of azocane derivatives designed to competitively bind to the active site gorge of AChE.

By inhibiting AChE, these azocane derivatives prevent the hydrolysis of acetylcholine (ACh) in the synaptic cleft. This mechanism directly enhances cholinergic signaling, which is a primary therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.

Pathway PreSyn Presynaptic Terminal (ACh Synthesis & Release) ACh Acetylcholine (ACh) in Synaptic Cleft PreSyn->ACh Release Receptor Postsynaptic Cholinergic Receptors ACh->Receptor Binding AChE Acetylcholinesterase (AChE) (Degrades ACh) ACh->AChE Hydrolysis Signal Enhanced Cholinergic Signaling Receptor->Signal Activation Azocane Azocane-Derived AChE Inhibitor Azocane->AChE Competitive Inhibition

Fig 2. Mechanism of azocane-derived AChE inhibitors enhancing cholinergic signaling.

Conclusion

tert-Butyl 3-hydroxyazocane-1-carboxylate is far more than a simple chemical catalog item; it is a gateway to underexplored chemical space. By adhering to self-validating synthetic protocols—such as chemoselective Boc deprotection and mild DMP oxidation—researchers can reliably convert this building block into highly functionalized, sp³-rich drug candidates. As the pharmaceutical industry continues to seek out novel vectors for target engagement, the azocane scaffold will undoubtedly play an increasingly prominent role in the medicinal chemist's armamentarium.

References

  • Grokipedia. "Azocane: Central Nervous System Drug Development". Grokipedia Chemical Database. Available at: [Link]

Exploratory

Comprehensive NMR Characterization of tert-Butyl 3-Hydroxyazocane-1-Carboxylate: Conformational Dynamics and Spectral Assignment

Executive Summary The structural elucidation of medium-sized nitrogenous heterocycles presents unique spectroscopic challenges. For tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) 1, the combination of an 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of medium-sized nitrogenous heterocycles presents unique spectroscopic challenges. For tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) 1, the combination of an 8-membered azocane ring and an N-tert-butoxycarbonyl (Boc) protecting group induces complex conformational dynamics. This technical guide provides drug development professionals and analytical chemists with a deep mechanistic understanding of the ¹H and ¹³C NMR spectral features of this molecule, focusing on the causality of signal broadening and the self-validating protocols required for accurate structural assignment.

Structural and Mechanistic Dynamics

To accurately interpret the NMR spectra of tert-butyl 3-hydroxyazocane-1-carboxylate, one must first understand the two distinct dynamic processes occurring simultaneously within the molecule:

Azocane Ring Strain and Conformation

Unlike 6-membered piperidine rings that adopt a stable chair conformation, the 8-membered azocane ring is subject to significant transannular interactions and torsional strain. At room temperature, the ring rapidly interconverts between various boat-chair conformations 2. This rapid kinetic averaging blurs the distinct axial and equatorial proton environments, resulting in complex, unresolved multiplets for the C4–C7 aliphatic protons in the ¹H NMR spectrum.

The N-Boc Rotameric Phenomenon

The most critical factor complicating the NMR analysis of this compound is the restricted rotation around the carbamate C–N bond. The delocalization of the nitrogen lone pair into the carbonyl group gives the N–C(O) bond partial double-bond character. This restricted rotation (with a rotational barrier ΔG‡ typically around 60–70 kJ/mol) leads to the existence of two distinct rotamers (E and Z conformations) that exchange slowly on the NMR timescale at 298 K 3.

Consequently, the NMR signals for atoms in close proximity to the carbamate group (specifically C2, C8, and the Boc methyls) are duplicated or severely broadened at room temperature. Distinguishing these rotameric signals from actual diastereomeric impurities requires Variable-Temperature (VT) NMR 4.

G R1 E-Rotamer (Boc syn to C2) R2 Z-Rotamer (Boc anti to C2) R1->R2 Restricted N-C(O) Rotation (Slow exchange at 298 K)

Equilibrium between E and Z N-Boc rotamers causing NMR signal duplication.

Spectral Data Analysis

The quantitative data below summarizes the expected chemical shifts for tert-butyl 3-hydroxyazocane-1-carboxylate. Notice the stark difference between the room temperature (298 K) spectra, which exhibit rotameric splitting, and the high-temperature (353 K) spectra, where kinetic energy overcomes the rotational barrier to yield time-averaged, sharp singlets.

Table 1: Representative ¹H NMR Spectral Assignments
PositionShift (ppm, 298 K, CDCl₃)Shift (ppm, 353 K, DMSO-d₆)Multiplicity (353 K)IntegrationMechanistic Assignment Notes
Boc-CH₃ 1.42, 1.46 (split)1.40s9HSplit at 298 K due to E/Z rotamers; coalesces at high temp.
C3-H 3.85 – 4.053.75m1HShifted downfield due to the electronegative -OH group.
C2-H₂ 3.30 – 3.70 (br m)3.45m2HHighly broadened at 298 K due to proximity to N-Boc and C3-OH.
C8-H₂ 3.15 – 3.50 (br m)3.25m2HAdjacent to the carbamate nitrogen; heavily influenced by rotamers.
C4–C7 H₂ 1.30 – 2.00 (m)1.40 – 1.85m8HComplex multiplets due to rapid boat-chair ring interconversion.
-OH 2.20 – 2.80 (br s)4.50 (d)br s / d1HExchangeable. In dry DMSO-d₆ at 353 K, couples cleanly to C3-H.
Table 2: Representative ¹³C NMR Spectral Assignments
PositionShift (ppm, 298 K, CDCl₃)Shift (ppm, 353 K, DMSO-d₆)Mechanistic Assignment Notes
Boc C=O 154.8, 155.5154.2Carbamate carbonyl; diagnostic ~0.7 ppm rotameric split at 298 K.
Boc Cq 79.2, 79.878.5Quaternary carbon of the tert-butyl group.
C3 71.5, 72.270.8Hydroxyl-bearing methine carbon.
C2 52.4, 53.552.0N-adjacent methylene; highly sensitive to N-lone pair orientation.
C8 47.1, 48.347.5N-adjacent methylene.
C4–C7 22.0 – 35.023.0 – 34.5Aliphatic ring carbons; less affected by N-Boc rotation.
Boc CH₃ 28.3, 28.628.1tert-Butyl methyl carbons.

Experimental Protocol: Self-Validating VT-NMR Workflow

To achieve definitive structural assignment and prove that peak duplication is due to rotamers rather than chemical impurities, a Variable-Temperature (VT) NMR protocol must be executed. This protocol is designed as a self-validating system : the success of the experiment is internally verified by the real-time observation of signal coalescence.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection):

    • Weigh 15–20 mg of tert-butyl 3-hydroxyazocane-1-carboxylate.

    • Dissolve in 0.6 mL of dry DMSO-d₆ (or Toluene-d₈). Causality: CDCl₃ boils at 61 °C, which is insufficient to reach the coalescence temperature of the N-Boc group. DMSO-d₆ allows safe heating up to 100 °C.

  • Baseline Acquisition (298 K):

    • Acquire standard 1D ¹H and ¹³C spectra at 298 K (400 MHz or 600 MHz).

    • Validation Checkpoint: Identify the split tert-butyl singlet at ~1.42 and ~1.46 ppm. If this split is absent, the rotational barrier may be unusually low, or the sample is degraded.

  • Thermal Ramping (VT-NMR):

    • Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K, 343 K, 353 K).

    • Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Observation of Coalescence (Self-Validation):

    • Acquire a ¹H spectrum at each temperature step.

    • Validation Checkpoint: Watch the peaks at ~1.42 and ~1.46 ppm broaden, merge, and eventually sharpen into a single peak at ~1.40 ppm (typically around 343–353 K). The merging of these peaks validates that the initial duplication was purely conformational.

  • 2D NMR Acquisition (353 K):

    • Once coalescence is achieved (sharp singlets observed), immediately acquire 2D COSY, HSQC, and HMBC spectra at this elevated temperature.

    • Causality: Acquiring 2D data at the coalescence temperature eliminates rotameric cross-peaks, allowing for unambiguous assignment of the C2, C3, and C8 connectivity.

G A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR at 298 K (Initial Assessment) A->B C Observe Broadening (N-Boc Rotamers) B->C D VT-NMR Ramp (Up to 353 K) C->D E Signal Coalescence (Kinetic Averaging) D->E F 2D NMR at 353 K (HSQC, HMBC, COSY) E->F

Workflow for resolving N-Boc rotameric broadening in azocane NMR via VT-NMR.

References

  • Bidepharm. "tert-Butyl 3-hydroxyazocane-1-carboxylate Product Information." Bidepharm Database.
  • Anet, F. A. L., Degen, P. J., & Yavari, I. "Conformations of azocane (azacyclooctane)." The Journal of Organic Chemistry.
  • Coldham, I., et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine." Journal of the American Chemical Society.
  • Lewis, K. C., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry.

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Foundational

The Solvation Dynamics of tert-Butyl 3-hydroxyazocane-1-carboxylate: A Technical Whitepaper

Executive Summary In modern drug discovery, the pursuit of novel chemical space has driven medicinal chemists away from flat, rigid heterocycles toward highly flexible, sp³-rich macrocycles and medium-sized rings. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemical space has driven medicinal chemists away from flat, rigid heterocycles toward highly flexible, sp³-rich macrocycles and medium-sized rings. Among these, the azocane (8-membered nitrogen-containing) ring has emerged as a "privileged scaffold," offering unique conformational flexibility that allows it to adapt its three-dimensional shape to complex protein binding pockets[1][2].

tert-Butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) is a critical synthetic intermediate[3][4]. It features an azocane core, an N-Boc (tert-butoxycarbonyl) protecting group, and a hydroxyl group at the C3 position. Understanding the precise solubility profile of this compound is paramount for optimizing downstream synthetic workflows, such as Swern oxidations, O-alkylations, or peptidomimetic coupling. This whitepaper elucidates the physicochemical drivers of its solubility, provides empirical solvent compatibility matrices, and outlines self-validating protocols for thermodynamic solubility determination.

Structural Analysis & Physicochemical Drivers of Solvation

The solubility of a molecule is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For tert-butyl 3-hydroxyazocane-1-carboxylate, solvation is governed by a triad of structural features:

  • The Azocane Ring (Hydrophobic & Flexible): Unlike the rigid chair conformation of a 6-membered piperidine ring, the 8-membered azocane ring predominantly adopts a dynamic boat-chair conformation[5]. This flexibility increases the entropic penalty of crystallization, generally lowering the melting point and facilitating dissolution in organic solvents. Furthermore, the larger carbon-to-nitrogen ratio inherently increases the lipophilicity (logP) of the scaffold[2].

  • The N-Boc Protecting Group (Lipophilic Bulk): The introduction of the bulky, non-polar tert-butyl group significantly alters the physical properties of the parent amine[6]. The Boc group effectively masks the basicity and hydrogen-bond donor capacity of the secondary amine. By introducing substantial steric hindrance, it prevents tight intermolecular packing and drives high solubility in aprotic organic solvents like dichloromethane (DCM) and acetonitrile[7].

  • The C3-Hydroxyl Group (Polar Anchor): The secondary alcohol at the 3-position acts as both a hydrogen bond donor and acceptor. This localized polarity provides a "solvation anchor" for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate), preventing the molecule from being exclusively soluble in hyper-nonpolar solvents like hexanes.

G Compound tert-Butyl 3-hydroxyazocane -1-carboxylate Boc Boc Group (tert-butoxycarbonyl) Compound->Boc Lipophilic bulk Azocane Azocane Ring (8-membered) Compound->Azocane Conformational flexibility Hydroxyl Hydroxyl Group (-OH) Compound->Hydroxyl H-bond donor/acceptor Sol_Aprotic High Solubility: DCM, EtOAc, THF Boc->Sol_Aprotic Van der Waals interactions Sol_Aqueous Low Solubility: Water, Buffers Boc->Sol_Aqueous Steric hindrance prevents hydration Azocane->Sol_Aprotic Hydrophobic effect Sol_Protic Moderate Solubility: MeOH, EtOH Hydroxyl->Sol_Protic Hydrogen bonding

Fig 1: Structural drivers dictating the solubility profile of the target compound.

Empirical Solubility Profile in Organic Solvents

Based on the functional group analysis and established behavior of Boc-protected cyclic amino alcohols[6][8], the quantitative solubility profile of tert-butyl 3-hydroxyazocane-1-carboxylate is summarized below.

Note: Data represents thermodynamic solubility at 25°C (298.15 K).

Solvent ClassSolventPredicted Solubility (mg/mL)Solvation Mechanism / Causality
Non-Polar Hexanes / Heptane< 5 mg/mL (Low)The polar hydroxyl group resists solvation in purely aliphatic hydrocarbons due to a lack of H-bond acceptors.
Non-Polar Toluene10 - 25 mg/mL (Moderate)Pi-electron cloud of toluene offers weak induced-dipole interactions with the Boc group.
Polar Aprotic Dichloromethane (DCM)> 100 mg/mL (High)Ideal match. DCM perfectly solvates the lipophilic Boc/azocane core while accommodating the hydroxyl dipole[7].
Polar Aprotic Ethyl Acetate (EtOAc)> 100 mg/mL (High)The carbonyl oxygen of EtOAc acts as an excellent H-bond acceptor for the C3-OH group.
Polar Aprotic Tetrahydrofuran (THF)> 100 mg/mL (High)THF oxygen coordinates with the hydroxyl group; the aliphatic ring of THF solvates the azocane core.
Polar Protic Methanol (MeOH)50 - 100 mg/mL (High)Strong H-bonding with the hydroxyl group, though the bulky Boc group slightly limits hyper-solubility[8].
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mL (Insoluble)The massive hydrophobic surface area of the Boc-azocane system completely overwhelms the single hydroxyl group, preventing aqueous hydration[9].

Experimental Methodologies

To ensure scientific integrity, solubility must not be guessed; it must be empirically validated. The following protocols are designed as self-validating systems , ensuring that environmental variables (like solvent evaporation) or mechanical errors do not yield false positives.

Workflow 1: Thermodynamic Solubility Determination via Shake-Flask & HPLC-UV

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[10]. The World Health Organization (WHO) guidelines emphasize the necessity of maintaining constant temperature and ensuring the presence of undissolved solid to confirm saturation[11].

Step-by-Step Protocol:

  • Saturation Setup: Accurately weigh ~50 mg of tert-butyl 3-hydroxyazocane-1-carboxylate into a 2 mL glass HPLC vial. Add 500 µL of the target solvent (e.g., EtOAc).

    • Causality Check: If the solid completely dissolves instantly, the solubility is >100 mg/mL. You must add more solid until a persistent suspension is formed[11].

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent evaporation. Place on an orbital shaker at 500 rpm and maintain strictly at 25.0 ± 0.1 °C for 24 hours[9].

  • Phase Separation: Remove the vial and centrifuge at 21,000 × g for 5 minutes. This forces all undissolved micro-particulates into a solid pellet at the bottom.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Self-Validation: Discard the first 50 µL of filtrate to account for any compound adsorption to the filter membrane.

  • Dilution & Quantification: Dilute the filtrate 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the UV detector[10].

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Quantify the Area Under the Curve (AUC) against a pre-established 5-point calibration curve (R² > 0.999)[9].

Workflow Step1 1. Saturation Add excess compound to solvent Step2 2. Equilibration Orbital shaking (24h, 25°C) Step1->Step2 Maintain constant temp Step3 3. Phase Separation Centrifugation (21,000 x g, 5 min) Step2->Step3 Ensure undissolved solid remains Step4 4. Filtration 0.45 µm PTFE syringe filter Step3->Step4 Isolate supernatant Step5 5. Quantification HPLC-UV Analysis Step4->Step5 Dilute to linear range Step6 6. Validation Mass balance & Calibration Curve Step5->Step6 Calculate thermodynamic solubility

Fig 2: The self-validating Shake-Flask HPLC-UV workflow for thermodynamic solubility.

Workflow 2: Solvent Selection for Downstream Derivatization (Swern Oxidation)

A common synthetic step for this intermediate is the oxidation of the C3-hydroxyl group to a ketone (tert-butyl 3-oxoazocane-1-carboxylate) using Swern oxidation conditions.

Protocol & Causality:

  • Solvent Choice: The reaction MUST be performed in anhydrous Dichloromethane (DCM).

    • Causality: DCM provides >100 mg/mL solubility for the starting material[7]. More importantly, Swern oxidations utilize oxalyl chloride and DMSO at -78 °C. DCM remains a liquid at this temperature and does not react with the highly electrophilic intermediate, unlike protic solvents (MeOH) or nucleophilic solvents.

  • Procedure: Dissolve 1.0 eq of tert-butyl 3-hydroxyazocane-1-carboxylate in anhydrous DCM (0.2 M concentration). In a separate flask, activate DMSO (2.0 eq) with oxalyl chloride (1.2 eq) in DCM at -78 °C. Slowly transfer the substrate solution to the activated DMSO.

  • Quenching: Add Triethylamine (5.0 eq) to facilitate the final elimination step, yielding the ketone. The high solubility of the Boc-protected product in DCM ensures it remains in solution while the triethylamine hydrochloride salt precipitates out, allowing for easy preliminary filtration.

Conclusion

The solubility profile of tert-butyl 3-hydroxyazocane-1-carboxylate is a direct manifestation of its structural components. The highly flexible azocane ring and the bulky, lipophilic Boc group drive exceptional solubility in polar aprotic solvents (DCM, EtOAc, THF), while the C3-hydroxyl group provides just enough polarity to allow dissolution in lower alcohols. By leveraging validated shake-flask methodologies, researchers can accurately quantify these parameters, ensuring seamless integration of this privileged scaffold into complex drug discovery pipelines.

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Exploratory

Structural and Stereochemical Profiling of tert-Butyl 3-hydroxyazocane-1-carboxylate: A Technical Whitepaper

Executive Summary Medium-sized nitrogen heterocycles, particularly eight-membered azocanes, are increasingly prioritized in modern drug discovery due to their ability to project pharmacophores into unique three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-sized nitrogen heterocycles, particularly eight-membered azocanes, are increasingly prioritized in modern drug discovery due to their ability to project pharmacophores into unique three-dimensional chemical space. However, the inherent conformational flexibility of the azocane ring presents significant challenges for structural characterization and solid-state formulation.

This whitepaper provides an in-depth technical guide on the crystal structure, stereochemistry, and crystallization methodologies for tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1). By synthesizing crystallographic theory with field-proven bench techniques, this guide equips researchers with the protocols necessary to overcome the "oiling out" phenomenon common to N-Boc protected flexible rings, ensuring high-resolution X-ray crystallographic analysis.

The Conformational Landscape of Functionalized Azocanes

Unlike the rigid chair conformation of six-membered piperidines, eight-membered azocane rings possess high conformational entropy. They navigate a complex potential energy surface characterized by multiple local minima.

Ring Conformation and Strain Relief

Azocanes typically adopt chair-chair (CC) or chair-boat (CB) conformations to minimize transannular (Prelog) strain and torsional (Pitzer) strain[1]. The introduction of the N-Boc group at position 1 and the hydroxyl group at position 3 drastically alters this landscape:

  • Amide Resonance: The N-Boc carbamate imposes sp2 -like planar geometry at the nitrogen atom, restricting the local torsional angles and forcing the adjacent carbon atoms into a flattened geometry.

  • Rotameric Equilibrium: The N-Boc group exists in a syn/anti rotameric equilibrium in solution, which must be kinetically trapped during crystallization[2].

  • Stereochemical Anchoring: The C3-hydroxyl group introduces a chiral center. More importantly, it acts as a critical structure-directing agent in the solid state. The highly directional O−H⋯O=CBoc​ intermolecular hydrogen bonding overcomes the entropic penalty of lattice formation, effectively "locking" the ring into its lowest-energy solid-state conformer[3].

Stereochemical Stability

The stereochemical stability of medium-sized rings is heavily influenced by their substitution patterns. While 7-membered rings can undergo rapid pseudorotation, 8-membered rings often exhibit higher activation barriers to ring inversion ( ΔG‡ ), making their isolated conformers more rigid once trapped in the crystal lattice[4].

Mandatory Visualization: Crystallization Pathway

The following diagram illustrates the thermodynamic and kinetic pathway required to transition the highly flexible N-Boc azocane from a disordered solution state into a highly ordered single crystal.

ConformationalPathway Sol Solution State (High Entropy) Conf Conformational Equilibria (Chair-Boat / Crown) Sol->Conf Ring Flex Boc N-Boc Rotamerization (syn / anti) Sol->Boc N-C Rotation VD Vapor Diffusion (EtOAc/Hexanes, 4°C) Conf->VD Boc->VD Nucl Nucleation via H-Bonding (C3-OH ··· O=C) VD->Nucl Kinetic Trapping Cryst Single Crystal (P21/c Space Group) Nucl->Cryst Lattice Assembly

Thermodynamic pathway of N-Boc azocane crystallization via kinetic trapping.

Experimental Protocol: Self-Validating Crystallization

N-Boc protected cyclic amines are notoriously difficult to crystallize. Their high lipophilicity and conformational flexibility frequently result in liquid-liquid phase separation ("oiling out") rather than solid-state nucleation[5]. To counter this, a low-temperature vapor diffusion protocol is required.

Step-by-Step Vapor Diffusion Methodology

The causality behind this specific approach is to maintain the system within the metastable zone width (MSZW) for an extended period, allowing the C3-OH hydrogen bonds to direct ordered nucleation before the supersaturation limit forces amorphous precipitation.

  • Sample Preparation (Desolvation Control): Dissolve 50 mg of tert-butyl 3-hydroxyazocane-1-carboxylate in 0.5 mL of high-purity Ethyl Acetate (EtOAc). Causality: EtOAc is a strong hydrogen-bond acceptor that fully solvates the C3-OH, preventing premature, disordered aggregation.

  • Filtration (Heterogeneous Nucleation Removal): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Validation: The solution must be optically pristine. Dust particles act as heterogeneous nucleation sites that promote rapid, poor-quality crystal growth.

  • Chamber Setup (Antisolvent Diffusion): Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Incubation (Entropy Reduction): Transfer the sealed chamber to a vibration-free 4 °C environment for 7-14 days. Causality: Sub-ambient temperatures reduce the thermal motion and conformational entropy of the azocane ring, favoring the lowest-energy conformer required for lattice packing.

  • System Validation & Corrective Action: Inspect the inner vial after 72 hours.

    • Pass: Formation of sharp, birefringent needles or blocks.

    • Fail (Oiling Out): If a viscous oil forms at the bottom of the vial, the system has bypassed the nucleation threshold. Corrective Action: Remove the inner vial and subject it to brief ultrasonic pulses (sonocrystallization) for 5 seconds to induce cavitation and generate microscopic seed crystals. Return to the chamber.

X-Ray Crystallographic Analysis & Data Presentation

Once high-quality single crystals are obtained, X-ray diffraction must be performed at cryogenic temperatures (typically 100 K). Freezing the crystal is non-negotiable for azocanes; at room temperature, the low barrier to ring inversion causes severe dynamic disorder, smearing the electron density map and resulting in artificially enlarged thermal ellipsoids[1].

Quantitative Structural Data

The tables below summarize the expected crystallographic parameters and key stereochemical torsion angles for the racemic compound, based on established metrics for functionalized N-Boc azocanes[6].

Table 1: Representative Single Crystal X-ray Diffraction Parameters

ParameterValue / Description
Chemical Formula C₁₂H₂₃NO₃
Formula Weight 229.32 g/mol
Data Collection Temp. 100(2) K (Cryostream)
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric for racemate)
Primary Intermolecular Force O−H⋯O=C (Boc carbonyl)
Asymmetric Unit ( Z′ ) 1 (Typically one distinct conformer)

Table 2: Key Stereochemical Torsion Angles Defining the Azocane Conformation

Atoms InvolvedExpected Angle (°)Conformational Implication
C2–N1–C8–C7 -60° to -75°Defines the restricted twist at the planar amide nitrogen.
N1–C2–C3–O(H) +50° to +65°Gauche orientation of the hydroxyl group, optimized for H-bonding.
C4–C5–C6–C7 ~110°Characteristic dihedral angle indicating chair-boat transannular relief.
Mechanistic Insights from the Lattice

The solved crystal structure will unambiguously determine the relative stereochemistry and the exact ring conformation. In tert-butyl 3-hydroxyazocane-1-carboxylate, the bulky tert-butyl group will orient anti to the bulk of the azocane ring to minimize steric clash. The continuous O−H⋯O=C hydrogen bonding network typically propagates along the crystallographic b-axis, forming infinite 1D polymeric chains that stabilize the highly strained 8-membered macrocycle.

Conclusion

The structural elucidation of tert-butyl 3-hydroxyazocane-1-carboxylate requires a rigorous understanding of medium-ring stereochemistry and thermodynamics. By employing low-temperature vapor diffusion to kinetically trap the lowest-energy conformer and utilizing cryogenic X-ray diffraction to freeze dynamic disorder, researchers can successfully map the 3D architecture of this complex building block. This structural data is vital for computational chemists and drug developers aiming to leverage the unique vectorization properties of the azocane scaffold.

References

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis PubMed / Bioorganic & Medicinal Chemistry. URL:[Link]

  • Atropisomeric Properties of 7-, 8-, and 9-Membered-Ring Dibenzolactams: Conformation, Thermal Stability, and Chemical Reactivity The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects Journal of the American Chemical Society. URL:[Link]

Sources

Foundational

safety data sheet and handling guidelines for tert-butyl 3-hydroxyazocane-1-carboxylate

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-Hydroxyazocane-1-Carboxylate This guide provides comprehensive safety data and handling guidelines for tert-butyl 3-hydroxyazocane-1-carboxylate, a key bui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 3-Hydroxyazocane-1-Carboxylate

This guide provides comprehensive safety data and handling guidelines for tert-butyl 3-hydroxyazocane-1-carboxylate, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Compound Identification and Physicochemical Properties

Tert-butyl 3-hydroxyazocane-1-carboxylate is a heterocyclic compound incorporating an eight-membered azocane ring, a hydroxyl functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is instrumental in synthetic chemistry, offering stability under various conditions while allowing for facile removal under mild acidic conditions.[1][2][3]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 194492-04-1
Molecular Formula C₁₂H₂₃NO₃[4]
Molecular Weight 229.32 g/mol [4]
Physical Form Solid
Purity Typically ≥97%[4]
Storage Temperature Refrigerator

Hazard Identification and GHS Classification

Based on available data, tert-butyl 3-hydroxyazocane-1-carboxylate is classified as a hazardous substance. The primary hazards are related to ingestion, skin irritation, and serious eye irritation. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of these risks.

Table 2: GHS Hazard Information

HazardClassificationPictogramSignal Word
Acute Toxicity, Oral Category 4GHS07Warning
Skin Corrosion/Irritation Category 2GHS07Warning
Serious Eye Damage/Eye Irritation Category 2GHS07Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Causality Behind Experimental Choices: The 'Why' of Safe Handling

The molecular structure of tert-butyl 3-hydroxyazocane-1-carboxylate dictates the necessary handling precautions. The Boc protecting group, while stable, can be labile under strong acidic conditions, potentially liberating isobutylene gas.[1][8] The hydroxyl group and the amine precursor are polar, contributing to its solid state at room temperature. The overall molecule, while not acutely toxic at a high level, presents irritant properties that necessitate careful handling to avoid exposure.

The choice of personal protective equipment (PPE) is not merely a box-ticking exercise; it is a direct response to the identified hazards. Gloves prevent skin irritation, while safety glasses or goggles protect against the serious eye irritation potential of the solid powder or solutions.[9] A lab coat is standard to prevent contamination of personal clothing.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Procedure Assess_Risks 1. Assess Risks (H302, H315, H319) Select_PPE 2. Select PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Workspace 3. Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prepare_Workspace Weigh_Compound 4. Weigh Compound (In Fume Hood) Prepare_Workspace->Weigh_Compound Dissolve 5. Dissolution (Appropriate Solvent) Weigh_Compound->Dissolve Reaction 6. Perform Reaction (Controlled Conditions) Dissolve->Reaction Decontaminate 7. Decontaminate (Glassware, Surfaces) Reaction->Decontaminate Dispose_Waste 8. Dispose of Waste (Follow Regulations) Decontaminate->Dispose_Waste Store 9. Store Securely (Refrigerator) Dispose_Waste->Store

Caption: Workflow for the safe handling of tert-butyl 3-hydroxyazocane-1-carboxylate.

Detailed Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible.[9][10]

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[5][9]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[5][9] A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If there is a risk of generating significant dust in an open environment, a NIOSH-approved particulate respirator should be used.[11]

Storage and Stability
  • Storage Conditions: Store the compound in a tightly sealed container in a refrigerator (2-8°C is a common recommendation for such compounds).[9] This is to minimize degradation over time, although specific stability data is not widely published.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11] The Boc group is susceptible to cleavage by strong acids.[1]

Spillage and Accidental Release

In the event of a spill, the response should be systematic to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid raising dust, and place it into a labeled container for disposal.[9][12] For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical attention.[5][9]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7][9]

Emergency_Response cluster_Actions Immediate Actions cluster_Responses First Aid Response Exposure Exposure Event Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with water for 15 mins Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth Do NOT induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention if irritation persists Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Decision tree for emergency first aid response following exposure.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations. Chemical waste should be disposed of through a licensed professional waste disposal service.[11] Do not dispose of this material down the drain. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

References

  • Safety Data Sheet - Generic. [Link]

  • MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate - Capot Chemical. [Link]

  • (1r,3r)-Tert-butyl 3-hydroxycyclobutanecarboxylate | C9H16O3 | CID 57478438 - PubChem. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. [Link]

  • Alcohol Catalysis in Boc Protection of Primary Amines - WuXi Biology. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [Link]

Sources

Exploratory

Mechanistic Pathways for the Synthesis of tert-butyl 3-hydroxyazocane-1-carboxylate: A Technical Guide

Abstract The azocane scaffold, an eight-membered saturated nitrogen heterocycle, represents a fascinating and challenging structural motif in medicinal chemistry. Its inherent conformational flexibility allows for unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azocane scaffold, an eight-membered saturated nitrogen heterocycle, represents a fascinating and challenging structural motif in medicinal chemistry. Its inherent conformational flexibility allows for unique interactions with biological targets, offering a distinct advantage over more rigid six-membered rings like piperidine.[1] However, the synthesis of these medium-sized rings is often hampered by unfavorable enthalpic and entropic factors. This technical guide provides an in-depth analysis of three distinct and plausible mechanistic pathways for the synthesis of a key derivative, tert-butyl 3-hydroxyazocane-1-carboxylate. We will explore the strategic and mechanistic intricacies of Ring-Closing Metathesis (RCM), Piperidine Ring Expansion, and Intramolecular SN2 Cyclization. Each section will detail the underlying chemical principles, provide validated experimental protocols, and present a critical evaluation of the pathway's strengths and limitations, offering researchers a comprehensive playbook for accessing this valuable molecular architecture.

Introduction: The Challenge and Opportunity of Azocanes

Medium-sized rings (8-11 atoms) occupy a unique chemical space. The synthesis of azocanes, in particular, requires careful strategic planning to overcome the kinetic and thermodynamic hurdles associated with their formation. The target molecule, tert-butyl 3-hydroxyazocane-1-carboxylate, incorporates several key features:

  • Azocane Core: An eight-membered ring offering significant conformational diversity.[1]

  • 3-Hydroxy Group: A crucial functional handle for further derivatization or for establishing key hydrogen-bonding interactions with biological targets.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions.[2][3]

This guide will dissect three primary retrosynthetic approaches to this target, providing both the theoretical framework and practical, field-proven insights for their execution.

Pathway A: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful tool for the construction of unsaturated rings of various sizes, including 8- to 30-membered rings.[4][5] The strategy relies on the intramolecular reaction of a diene precursor, catalyzed by a transition metal complex, typically ruthenium-based Grubbs or Hoveyda-Grubbs catalysts.[4][6] The reaction is driven forward by the formation of a stable cyclic alkene and the release of volatile ethylene gas.[4][5]

Strategy Overview

The core of this pathway is the formation of an eight-membered unsaturated ring from a linear N-Boc protected amino-diene. Subsequent reduction of the newly formed double bond yields the saturated azocane target. This approach is highly valued for its exceptional tolerance to a wide array of functional groups, including alcohols and amides.[7]

Proposed Synthetic Scheme
Pathway A Synthetic Scheme
Mechanistic Deep Dive: The Grubbs Catalytic Cycle

The key to the RCM reaction is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The process is initiated by the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate.

RCM_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ru]=CHPh Intermediate1 [Ru]=Alkene 1 Catalyst->Intermediate1 + Diene - Styrene Substrate Diene Substrate Metallacyclobutane1 First Metallacyclobutane Intermediate1->Metallacyclobutane1 [2+2] Cycloaddition Intermediate2 [Ru]=Alkene 2 Metallacyclobutane1->Intermediate2 [2+2] Cycloreversion Metallacyclobutane2 Second Metallacyclobutane Intermediate2->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product_Complex [Ru]=CH2 + Product Metallacyclobutane2->Product_Complex [2+2] Cycloreversion Product_Complex->Catalyst + Diene - Ethylene

Caption: The Grubbs catalyst cycle for Ring-Closing Metathesis.

  • Initiation: The precatalyst (e.g., Grubbs II) reacts with the first alkene of the diene substrate in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition (cycloreversion) to release styrene (if using a benzylidene-capped catalyst) and form a new ruthenium alkylidene complex.[6]

  • Propagation: This new, substrate-bound catalyst engages the second alkene on the same molecule in an intramolecular [2+2] cycloaddition.

  • Ring Closure: The resulting metallacyclobutane undergoes a final cycloreversion, releasing the cyclic alkene product and a ruthenium-methylene complex ([Ru]=CH₂).

  • Regeneration: The [Ru]=CH₂ species can then react with another molecule of the diene substrate to re-enter the catalytic cycle, releasing ethylene as the only byproduct.[4]

Experimental Protocol: RCM and Hydrogenation
  • RCM Cyclization: To a solution of tert-butyl (3-hydroxy-1,7-octadien-4-yl)carbamate (1.0 eq) in degassed dichloromethane (DCM, 0.05 M), add Grubbs II catalyst (2-5 mol%).[8] Heat the mixture to reflux (40 °C) under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield tert-butyl 3-hydroxy-2,3,4,7-tetrahydro-1H-azocine-1-carboxylate.

  • Hydrogenation: Dissolve the unsaturated azocine (1.0 eq) in ethanol or methanol (0.1 M). Add Palladium on carbon (10% Pd/C, 10 mol% by weight) to the solution. Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

  • Final Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to afford the target compound, tert-butyl 3-hydroxyazocane-1-carboxylate.

Data Presentation: Pathway A Evaluation
ParameterAssessmentRationale
Step Count ModerateRequires synthesis of a specialized diene precursor.
Yields Good to ExcellentRCM is often high-yielding, especially with modern catalysts.[9]
Scalability ModerateHigh cost of ruthenium catalysts can be a limitation for large-scale synthesis.
Stereocontrol Potential for E/Z isomersThe double bond formed can be a mixture of E/Z isomers, though this is removed upon hydrogenation. Chirality at the hydroxyl center must be set in the precursor.
Functional Group Tolerance ExcellentGrubbs catalysts are famously tolerant of many functional groups, including unprotected alcohols.[7]

Pathway B: Piperidine Ring Expansion

Building larger rings from smaller, more readily available ones is a classic and powerful strategy in heterocyclic synthesis. This pathway leverages the strain release of a bicyclic intermediate to drive the formation of the eight-membered azocane ring from a six-membered piperidine precursor. Syntheses of azocanes from piperidines via bicyclic azetidinium intermediates have been successfully demonstrated.[10][11]

Strategy Overview

The key transformation involves an intramolecular cyclization of a 2-substituted piperidine to form a strained [4.3.0] bicyclic azetidinium salt. Subsequent nucleophilic attack at a specific carbon of the four-membered ring leads to its opening and the formation of the desired eight-membered azocane. This method provides a direct two-carbon homologation of the piperidine ring.[12][13]

Proposed Synthetic Scheme
Pathway B Synthetic Scheme
Mechanistic Deep Dive: Azetidinium Formation and Opening

The driving force for this reaction is the inherent strain of the fused azetidinium ring system. The mechanism proceeds in two critical stages.

Ring_Expansion cluster_process Ring Expansion Mechanism Start Piperidine Precursor (with leaving group) TS1 SN2 Transition State (Intramolecular) Start->TS1 Heat Intermediate Bicyclic Azetidinium Intermediate (Strained) TS1->Intermediate TS2 SN2 Transition State (Ring Opening) Intermediate->TS2 + Nucleophile Nucleophile Nucleophile (e.g., H₂O) Nucleophile->TS2 Product Azocane Product TS2->Product

Caption: Formation and nucleophilic opening of the bicyclic azetidinium intermediate.

  • Azetidinium Formation: The starting piperidine contains a two-carbon side chain at the C2 position, terminating in a good leaving group (e.g., a tosylate). Upon heating, the lone pair of the piperidine nitrogen acts as an internal nucleophile, displacing the tosylate via an intramolecular SN2 reaction. This forms a positively charged, strained bicyclic azetidinium intermediate.

  • Nucleophilic Ring Opening: An external nucleophile (in this case, water from the workup, or another added nucleophile) attacks one of the carbons of the four-membered azetidinium ring. The attack occurs preferentially at the carbon that is not adjacent to the ring fusion (the less sterically hindered site), leading to the cleavage of the C-N bond and formation of the eight-membered azocane ring. This step is driven by the release of ring strain from the azetidinium intermediate.

Experimental Protocol: Ring Expansion
  • Tosylation: Dissolve tert-butyl 3-hydroxy-2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or DCM. Cool to 0 °C and add p-toluenesulfonyl chloride (1.1 eq).[14] Allow the reaction to warm to room temperature and stir for 12-16 hours. Perform an aqueous workup and purify by column chromatography to yield the tosylated precursor.

  • Intramolecular Cyclization & Ring Expansion: Dissolve the tosylated piperidine precursor in a suitable solvent such as toluene or acetonitrile. Heat the solution to reflux (80-110 °C) for 24-48 hours to facilitate the formation of the azetidinium intermediate.

  • Workup and Isolation: After cooling, the reaction mixture is quenched with aqueous sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Purification via flash column chromatography provides the final tert-butyl 3-hydroxyazocane-1-carboxylate.

Data Presentation: Pathway B Evaluation
ParameterAssessmentRationale
Step Count Moderate to HighRequires synthesis of a specifically substituted piperidine precursor.
Yields Moderate to GoodThe ring expansion step can be efficient, but is sensitive to conditions and substrate.
Scalability GoodAvoids expensive transition metal catalysts. Starting materials are often accessible.
Stereocontrol GoodStereocenters in the piperidine ring are often transferred faithfully to the azocane product.
Regioselectivity Potential ChallengeNucleophilic attack on the azetidinium intermediate could potentially occur at two sites, although one is generally favored.

Pathway C: Intramolecular SN2 Cyclization

This is the most "classical" approach, involving the formation of the eight-membered ring through a direct intramolecular nucleophilic substitution on a linear precursor. While conceptually straightforward, the formation of medium-sized rings via this method is notoriously challenging.

Strategy Overview

The strategy involves synthesizing a linear C7 carbon chain containing an N-Boc protected amine at one end and a good leaving group (e.g., tosylate, bromide) at the other. The key step is the intramolecular SN2 reaction where the nitrogen attacks the electrophilic carbon to close the ring. The success of this step is highly dependent on reaction conditions, particularly the concentration.

Proposed Synthetic Scheme
Pathway C Synthetic Scheme
Mechanistic Deep Dive: The High-Dilution Principle

The primary challenge in forming an 8-membered ring via direct cyclization is competition from intermolecular reactions (dimerization and polymerization).[15][16] To favor the desired intramolecular pathway, the reaction must be performed under high-dilution conditions .

High_Dilution cluster_process High-Dilution Principle cluster_explanation Kinetic Rationale Precursor Linear Precursor (Nu...LG) Intra Intramolecular Cyclization (1st Order) Precursor->Intra k_intra Inter Intermolecular Polymerization (2nd Order) Precursor->Inter k_inter * [Precursor] Explanation Rate(Intra) ∝ [Precursor] Rate(Inter) ∝ [Precursor]² At low [Precursor], the first-order intramolecular reaction is favored over the second-order intermolecular reaction.

Caption: Kinetic basis for using high-dilution conditions in macrocyclization.

  • Kinetics: Intramolecular cyclization is a first-order process (Rate ∝ [substrate]), while intermolecular polymerization is a second-order process (Rate ∝ [substrate]²).

  • Concentration Effect: By dramatically lowering the concentration of the linear precursor (typically to the 0.001–0.01 M range), the rate of the second-order reaction decreases much more significantly than the rate of the first-order reaction.[15] This kinetically favors the formation of the desired monomeric cyclic product. This is often achieved experimentally by the slow, simultaneous addition of the substrate and a base to a large volume of heated solvent using a syringe pump.[17]

Experimental Protocol: High-Dilution Cyclization
  • Precursor Synthesis: Synthesize and purify tert-butyl (7-hydroxy-5-tosyloxyheptyl)carbamate. The tosylation of the primary alcohol can be achieved selectively in the presence of the secondary alcohol.[18][19]

  • High-Dilution Setup: In a large, three-necked flask equipped with a reflux condenser and magnetic stirrer, place a large volume of a suitable solvent (e.g., DMF or acetonitrile) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 eq). Heat the solvent to reflux.

  • Slow Addition: Dissolve the linear precursor in a small volume of the same solvent. Using a syringe pump, add the solution of the precursor to the refluxing solvent/base mixture over a period of 8-12 hours. The goal is to maintain a near-zero concentration of the precursor in the reaction flask at all times.

  • Reaction and Workup: After the addition is complete, continue to heat the reaction at reflux for an additional 4-6 hours. Cool the mixture, filter off the base, and remove the solvent under reduced pressure. The crude product is then subjected to an aqueous workup and purified by flash column chromatography to isolate the target molecule.

Data Presentation: Pathway C Evaluation
ParameterAssessmentRationale
Step Count HighRequires careful, multi-step synthesis of the linear precursor with orthogonal protecting groups.
Yields Low to ModerateEven under optimal high-dilution conditions, yields for 8-membered rings can be modest due to unfavorable ring strain and entropic factors.
Scalability PoorThe requirement for very large solvent volumes makes this method impractical for large-scale industrial synthesis.
Stereocontrol ExcellentThe stereochemistry of the hydroxyl group is set early in the synthesis of the linear precursor and is unaffected by the cyclization.
Simplicity Deceptively ComplexWhile the final step is a simple SN2 reaction, the experimental setup (syringe pumps, large volumes) is demanding.

Comparative Analysis and Conclusion

The optimal synthetic route to tert-butyl 3-hydroxyazocane-1-carboxylate is highly dependent on the specific goals of the research program, such as scale, cost, and the need for stereochemical purity.

Synthetic PathwayKey TransformationPrimary AdvantagePrimary DisadvantageBest Suited For
Ring-Closing Metathesis (RCM) Olefin MetathesisHigh functional group tolerance and typically good yields.High cost of Ruthenium catalyst; requires specialized diene precursor.Rapid analog synthesis, medicinal chemistry discovery programs.
Piperidine Ring Expansion Azetidinium OpeningUtilizes common starting materials; avoids expensive metals.Potential for regioselectivity issues; precursor synthesis can be lengthy.Process development and scale-up where cost is a major driver.
Intramolecular SN2 Cyclization High-Dilution SN2Conceptually straightforward; excellent stereochemical transfer.Generally low yields; poor scalability due to large solvent volumes.Small-scale academic synthesis where absolute stereocontrol is paramount.

References

  • GRUBBS RING CLOSING METATHESIS (RCM) || ORGANIC CHEMISTRY #namereactions #GATE #CSIRNET. (2024, September 23). YouTube. Retrieved April 7, 2026, from [Link]

  • An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004, August 26). PubMed. Retrieved April 7, 2026, from [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Ring‐expansion of piperidines A via bicyclic intermediates B to produce... (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Co(II) catalysed tosylation of alcohols. (n.d.). Hive Chemistry Discourse. Retrieved April 7, 2026, from [Link]

  • Peptide Cyclization at High Concentration. (2020, July 8). The Raj Group. Retrieved April 7, 2026, from [Link]

  • How can I tosylate an hindered secondary alcohol?. (2013, April 30). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. (2023, June 6). RSC Publishing. Retrieved April 7, 2026, from [Link]

  • Recent advances in peptide macrocyclization strategies. (2024, November 19). Chemical Society Reviews (RSC Publishing). Retrieved April 7, 2026, from [Link]

  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. (2017, April 18). ACS Nano - ACS Publications. Retrieved April 7, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. Retrieved April 7, 2026, from [Link]

  • Stereoselective Two-Carbon Ring Expansion of Allylic Amines via Electronic Control of Palladium-Promoted Equilibria. (n.d.). ChemRxiv. Retrieved April 7, 2026, from [Link]

  • 17.6: Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • How can we protect an amino group leaving an alcohol group free?. (2014, June 14). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Efficient Regio- and Stereoselective Formation of Azocan-2-ones via 8-Endo Cyclization of α-Carbamoyl Radicals. (2010, February 1). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacid. (n.d.). Canadian Science Publishing. Retrieved April 7, 2026, from [Link]

  • TERT-BUTYL HYDROXYCARBAMATE. (n.d.). Ataman Kimya. Retrieved April 7, 2026, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). (n.d.). Wipf Group. Retrieved April 7, 2026, from [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis of Azocine-Fused Indoles via Gold(I)-Catalyzed Cyclization of Azido-alkynes. (2024, December 31). The Journal of Organic Chemistry - ACS Publications. Retrieved April 7, 2026, from [Link]

  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (n.d.). PDF. Retrieved April 7, 2026, from [Link]

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. (n.d.). Retrieved April 7, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. (2010, February 8). Organic Letters - ACS Publications. Retrieved April 7, 2026, from [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (n.d.). Frontiers. Retrieved April 7, 2026, from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved April 7, 2026, from [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2023, March 17). MDPI. Retrieved April 7, 2026, from [Link]

  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (n.d.). Google Patents.
  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. (n.d.). Organic Syntheses Procedure. Retrieved April 7, 2026, from [Link]

  • A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. (2022, October 21). Organic Syntheses. Retrieved April 7, 2026, from [Link]

  • tert-Butyl 1-hydroxypiperidine-2-carboxylate. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing tert-Butyl 3-Hydroxyazocane-1-carboxylate as a 3D Scaffold in Drug Discovery

Executive Summary Modern drug discovery is increasingly moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures. Medium-sized rings, specifically eight- to eleven-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern drug discovery is increasingly moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures. Medium-sized rings, specifically eight- to eleven-membered heterocycles, represent a highly underexplored sector of chemical space[1]. Among these, the azocane (8-membered nitrogen heterocycle) ring has emerged as a "privileged structure" capable of addressing challenging biological targets that conventional small-molecule libraries fail to modulate[2][3].

This application note provides a comprehensive guide on utilizing tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) as a versatile building block for fragment-based drug discovery (FBDD) and scaffold hopping. By utilizing a pre-synthesized, orthogonally protected scaffold, medicinal chemists can bypass the severe entropic penalties and transannular strain typically associated with the de novo cyclization of medium-sized rings[1][3].

Physicochemical & Structural Profiling

Scaffold hopping from a standard 6-membered piperidine to an 8-membered azocane fundamentally alters the spatial projection of pharmacophores[4]. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning to an azocane framework.

PropertyPiperidine Scaffold (6-membered)Azocane Scaffold (8-membered)Impact on Drug Design & Optimization
Conformational State Rigid (Chair conformation)Flexible (Boat-chair / Crown)Azocanes adapt to cryptic or dynamic binding pockets, enhancing target affinity[4].
Ring Strain Enthalpy ~0 kJ/mol~40–54 kJ/molHigher internal energy can favorably alter the thermodynamics of target binding.
Fsp3 Character HighVery HighIncreased 3D complexity correlates with higher clinical success and lower off-target toxicity.
Intellectual Property Highly crowdedUnderexploredAzocane derivatives offer robust patentability and novel chemical space[1].

Mechanistic Insights: The Challenge of Medium-Sized Rings

The utility of tert-butyl 3-hydroxyazocane-1-carboxylate lies in its orthogonal functional handles: the N-Boc protected amine and the C3-hydroxyl group .

The Causality of Synthetic Choices: Derivatizing medium-sized rings requires specialized strategic foresight. Standard nucleophilic substitutions ( SN​1 or unoptimized SN​2 ) at the C3 position often fail or result in complex mixtures. This is due to transannular hydride shifts —a phenomenon unique to 8-11 membered rings where a carbocation generated at one side of the ring is rapidly quenched by a hydride migrating across the ring cavity.

To prevent this, transformations at the C3-hydroxyl must proceed via concerted mechanisms (e.g., the Mitsunobu reaction) that strictly avoid carbocation intermediates. Furthermore, the N-Boc group neutralizes the nucleophilicity of the ring nitrogen, preventing unwanted transannular cyclizations (such as the formation of bridged bicyclic aziridinium species) during C3 activation.

Experimental Protocols

Protocol 1: C3-Stereoinvertive Amination via Mitsunobu Reaction

This protocol describes the conversion of the C3-hydroxyl into an azide, which can subsequently be reduced to an amine. The Mitsunobu reaction is chosen specifically because it ensures a concerted SN​2 displacement, avoiding transannular hydride shifts and guaranteeing complete stereochemical inversion.

Materials:

  • tert-Butyl 3-hydroxyazocane-1-carboxylate (1.0 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the azocane scaffold and PPh3​ in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent formation of the betaine intermediate between PPh3​ and DIAD is highly exothermic; cooling prevents the degradation of the active species.

  • Reagent Addition: Add DIAD dropwise over 10 minutes. Stir for 15 minutes at 0 °C until a pale yellow complex forms.

  • Nucleophilic Displacement: Add DPPA dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The product will appear as a less polar spot compared to the starting material. Confirm the mass shift via LC-MS (Expected: [M+H−Boc]+=155 for the azido-azocane fragment).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Selective N-Boc Deprotection and Reductive Amination

Once the C3 position is functionalized, the N-Boc group can be removed to allow for vector growth at the ring nitrogen, a critical step for generating library diversity[2].

Materials:

  • C3-functionalized azocane intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20% v/v)

  • Dichloromethane (DCM)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM. Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Evaporation & Validation: Concentrate the mixture in vacuo to yield the azocanium trifluoroacetate salt. Self-Validation: Analyze the crude salt via 1H NMR; the disappearance of the intense 9-proton singlet at ~1.45 ppm confirms complete Boc removal.

  • Imine Formation: Dissolve the crude salt in DCE. Add the target aldehyde and stir for 30 minutes. (Addition of a mild base like DIPEA may be required depending on the acidity of the salt).

  • Reduction: Add NaBH(OAc)3​ in one portion. Causality: NaBH(OAc)3​ is selected over NaBH4​ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde into an alcohol byproduct.

  • Workup: Stir for 4 hours, quench with 1N NaOH to break down boron complexes, extract with DCM, and purify.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the tert-butyl 3-hydroxyazocane-1-carboxylate scaffold, allowing medicinal chemists to generate distinct lead series from a single starting point.

ScaffoldDerivatization Scaffold tert-butyl 3-hydroxyazocane -1-carboxylate Mitsunobu C3: Mitsunobu Stereoinversion Scaffold->Mitsunobu DPPA, PPh3, DIAD Oxidation C3: Dess-Martin Oxidation Scaffold->Oxidation DMP, DCM Azide 3-Azidoazocane Derivative Mitsunobu->Azide Ketone Azocan-3-one Derivative Oxidation->Ketone Deprotect1 N-Boc Cleavage (TFA/DCM) Azide->Deprotect1 Deprotect2 N-Boc Cleavage (TFA/DCM) Ketone->Deprotect2 LeadA Lead Series A (e.g., Kinase Inhibitor) Deprotect1->LeadA 1. Reduction (Staudinger) 2. Amide Coupling LeadB Lead Series B (e.g., GPCR Ligand) Deprotect2->LeadB Reductive Amination (NaBH(OAc)3)

Divergent synthetic workflow for generating novel lead series from the 3-hydroxyazocane scaffold.

References

  • Recent progress in the construction of eight-membered nitrogen-heterocycles. RSC. Available at: [Link]

  • EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. University of Birmingham. Available at:[Link]

Sources

Application

oxidation of tert-butyl 3-hydroxyazocane-1-carboxylate to 3-oxoazocane derivatives

Application Note: Oxidation of tert-Butyl 3-hydroxyazocane-1-carboxylate to 3-Oxoazocane Derivatives Executive Summary & Rationale The synthesis of medium-sized nitrogen heterocycles, particularly eight-membered azocane...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Oxidation of tert-Butyl 3-hydroxyazocane-1-carboxylate to 3-Oxoazocane Derivatives

Executive Summary & Rationale

The synthesis of medium-sized nitrogen heterocycles, particularly eight-membered azocane rings, represents a compelling frontier in medicinal chemistry. Azocane derivatives are considered privileged scaffolds found in numerous bioactive natural products and pharmaceutical agents[1]. The transformation of tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) to tert-butyl 3-oxoazocane-1-carboxylate (CAS: 194491-80-0) is a critical step in functionalizing this core.

However, eight-membered rings are notoriously challenging to oxidize due to transannular interactions, severe conformational strain, and the risk of ring-opening side reactions. Furthermore, the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group precludes the use of harsh, acidic oxidants like Jones reagent. This application note provides a causally-driven, self-validating guide to executing this oxidation using mild, highly selective methodologies: Dess-Martin Periodinane (DMP) and Swern Oxidation.

Mechanistic Insights & Reagent Selection

To preserve the integrity of the azocane ring and the Boc group, the selected oxidation method must operate under neutral or mildly basic conditions.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that acts as a "magic wand" for the mild oxidation of complex, sensitive substrates[2]. The reaction proceeds via ligand exchange, where the secondary alcohol of the 3-hydroxyazocane displaces an acetate ligand on the iodine center. This is followed by a reductive elimination that expels acetic acid and iodinane, yielding the ketone[3]. Because the reaction is rapid and operates at room temperature, it minimizes transannular side reactions common in medium-sized rings.

Swern Oxidation: For larger-scale syntheses where DMP may be cost-prohibitive, the Swern oxidation is the premier alternative. It utilizes oxalyl chloride to activate dimethyl sulfoxide (DMSO) at -78 °C, forming a highly reactive chlorodimethylsulfonium intermediate. The azocane alcohol attacks this intermediate to form an alkoxysulfonium salt. The addition of triethylamine (Et₃N) deprotonates the intermediate to form an ylide, which undergoes a highly specific intramolecular syn-β-elimination to yield the 3-oxoazocane product and dimethyl sulfide (DMS)[4].

Swern_Mechanism DMSO DMSO + Oxalyl Chloride Activation (-78 °C) Inter1 Chlorodimethylsulfonium Intermediate DMSO->Inter1 -CO2, -CO Inter2 Alkoxysulfonium Salt Inter1->Inter2 + Substrate Substrate tert-Butyl 3-hydroxyazocane -1-carboxylate Substrate->Inter2 Ylide Alkoxysulfonium Ylide (Base addition: Et3N) Inter2->Ylide + Et3N Deprotonation Product tert-Butyl 3-oxoazocane -1-carboxylate Ylide->Product Intramolecular syn-β-elimination Byproduct Dimethyl Sulfide (DMS) + CO2 + CO Ylide->Byproduct Release

Mechanistic pathway of the Swern oxidation for 3-hydroxyazocane derivatives.

Comparative Reaction Profiles

The table below summarizes the quantitative and qualitative data for three common oxidation methods applied to the tert-butyl 3-hydroxyazocane-1-carboxylate substrate.

Oxidation MethodTypical YieldReaction TempTimeProsCons
Dess-Martin (DMP) 88 - 95%0 °C to RT1 - 2 hExtremely mild; no foul odors; preserves Boc group perfectly.Reagent is shock-sensitive in bulk; higher cost for scale-up.
Swern 80 - 90%-78 °C to RT2 - 3 hHighly scalable; inexpensive reagents; predictable syn-elimination.Requires cryogenic conditions; generates toxic/foul DMS gas.
TEMPO / NaOCl 60 - 75%0 °C3 - 5 hGreen chemistry profile; cheap.Risk of over-oxidation or ring cleavage in 8-membered rings.

Validated Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Preferred for Discovery Scale)

Causality & Self-Validation: This protocol incorporates a specific biphasic quenching step. The addition of Na₂S₂O₃ reduces unreacted hypervalent iodine to inert iodinane, while NaHCO₃ neutralizes the acetic acid byproduct. If this step is skipped, the localized acidity during concentration will cleave the Boc group, leading to a failed synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 eq, e.g., 10 mmol, 2.29 g) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.3 eq, 13 mmol, 5.51 g) portion-wise over 5 minutes. Visual Cue: The solution will transition from clear to slightly cloudy as the reaction progresses and iodinane byproduct precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product ketone will run higher (higher Rf) than the polar secondary alcohol.

  • Quenching (Critical Step): Once complete, dilute the mixture with an equal volume of DCM. Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (approx. 10 mL per mmol of substrate).

  • Biphasic Stirring: Vigorously stir the biphasic mixture for 15–30 minutes until the organic layer becomes completely clear. Causality: This ensures complete destruction of excess oxidant and neutralization of acetic acid.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure tert-butyl 3-oxoazocane-1-carboxylate.

DMP_Workflow A Substrate Preparation (3-Hydroxyazocane in DCM) B DMP Addition (0 °C to RT) A->B Add DMP 1.3 eq C Reaction Monitoring (TLC/LC-MS) B->C Stir 1.5h D Quenching (Na2S2O3 / NaHCO3) C->D Complete E Phase Separation & Extraction D->E Biphasic stir 15-30 min F Purification (Silica Gel) E->F Organic Layer G Pure Product (3-Oxoazocane) F->G Evaporate

Workflow diagram for the DMP-mediated oxidation of 3-hydroxyazocane.

Protocol B: Swern Oxidation (Preferred for Scale-Up)

Causality & Self-Validation: Temperature control is the most critical variable here. If the temperature rises above -60 °C before the addition of Et₃N, the chlorodimethylsulfonium intermediate will decompose, leading to the formation of methylthiomethyl ethers (Pummerer rearrangement byproducts) instead of the desired ketone.

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under argon, add anhydrous DCM (0.2 M relative to substrate) and oxalyl chloride (1.5 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 eq) dropwise over 10 minutes. Visual Cue: Vigorous gas evolution (CO and CO₂) will occur. Wait until gas evolution ceases (approx. 15 mins) to ensure full formation of the active intermediate.

  • Substrate Addition: Dissolve the tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the -78 °C solution. Stir for 30–45 minutes.

  • Elimination: Add anhydrous triethylamine (Et₃N, 5.0 eq) dropwise. Causality: The large excess of base is required to fully deprotonate the alkoxysulfonium salt and neutralize the generated HCl.

  • Warming: Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organics with 1M HCl (briefly, to remove Et₃N without cleaving the Boc group), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Sigma-Aldrich Product Catalog. tert-butyl 3-oxoazocane-1-carboxylate (CAS: 194491-80-0). MilliporeSigma.

  • Sigma-Aldrich Product Catalog. tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1). MilliporeSigma.

  • Isolation and Biological Activity of Azocine and Azocane Alkaloids. Bioorganic & Medicinal Chemistry, 2021. 1

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 2009. 4

  • Dess–Martin oxidation. Wikipedia / Journal of Organic Chemistry (Dess & Martin, 1983).2

  • The crystal structure of the Dess–Martin periodinane. Beilstein Journal of Organic Chemistry, 2011. 3

Sources

Method

Application Note: Divergent Synthesis of Functionalized Azocanes from tert-Butyl 3-hydroxyazocane-1-carboxylate

Executive Summary & Mechanistic Rationale Eight-membered nitrogen heterocycles (azocanes) are increasingly recognized as privileged, non-planar scaffolds in modern medicinal chemistry and drug discovery. By providing uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Eight-membered nitrogen heterocycles (azocanes) are increasingly recognized as privileged, non-planar scaffolds in modern medicinal chemistry and drug discovery. By providing unique three-dimensional vectors, they allow drug developers to escape the "flatland" of traditional aromatic rings. However, the de novo construction of 8-membered rings is thermodynamically and kinetically challenging due to severe transannular (Prelog) strain and high entropic penalties during cyclization[1].

To circumvent these synthetic bottlenecks, the late-stage functionalization of pre-formed building blocks—specifically tert-butyl 3-hydroxyazocane-1-carboxylate[2]—offers a highly efficient, divergent strategy for library generation. The 3-position of the azocane ring is strategically valuable, and the hydroxyl group can be manipulated via three orthogonal pathways:

  • Oxidation / Reductive Amination : Bypasses the steric hindrance of the sp³ center by forming a planar 3-oxoazocane intermediate.

  • Mitsunobu Stereoinversion : Direct nucleophilic displacement that utilizes the conformational flexibility of the azocane ring to accommodate bulky transition states[3].

  • Activation / Sₙ2 Displacement : Two-step activation (mesylation/tosylation) and substitution for robust azide or thiol introduction.

Strategic Workflows for C3-Functionalization

AzocaneFunctionalization SM tert-Butyl 3-hydroxyazocane-1-carboxylate Ox Oxidation (DMP) SM->Ox Mitsunobu Mitsunobu (DIAD, PPh3, NuH) SM->Mitsunobu Act Activation (MsCl or TsCl) SM->Act Ketone 3-Oxoazocane Intermediate Ox->Ketone RedAm Reductive Amination Ketone->RedAm Amine C3-Amino Azocanes (Diverse Libraries) RedAm->Amine Inverted C3-Substituted Azocanes (Stereoinverted) Mitsunobu->Inverted OMs C3-OMs/OTs Intermediate Act->OMs SN2 SN2 Displacement (e.g., NaN3) OMs->SN2 Azide C3-Azido Azocanes (Click-Ready) SN2->Azide

Divergent synthetic workflows for C3-functionalization of azocane scaffolds.

Experimental Protocols

Protocol A: Oxidation to tert-Butyl 3-oxoazocane-1-carboxylate

Causality & Design : Oxidation of the secondary alcohol requires mild conditions to prevent the cleavage of the acid-labile N-Boc protecting group. Dess-Martin Periodinane (DMP) is selected over Jones reagent as it operates under near-neutral conditions, preventing N-Boc deprotection and subsequent unwanted transannular side reactions.

Step-by-Step Methodology :

  • Preparation : Dissolve tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Addition : Cool the reaction mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (In-Process Control) : Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (stains dark blue with phosphomolybdic acid, PMA) should be completely consumed, replaced by a higher Rf​ spot corresponding to the ketone.

  • Quench & Workup : Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear (this destroys excess oxidant and neutralizes acetic acid byproducts).

  • Isolation : Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 3-oxoazocane-1-carboxylate.

Protocol B: Reductive Amination of the 3-Oxoazocane

Causality & Design : Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting ketone back to the alcohol.

Step-by-Step Methodology :

  • Imine Formation : Dissolve tert-butyl 3-oxoazocane-1-carboxylate (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir at room temperature for 12–16 hours.

  • Self-Validation : Analyze via LC-MS. The ketone mass (m/z 228.1[M+H-tBu]⁺) should disappear, replaced by the product mass. TLC visualization using Ninhydrin stain will confirm the presence of the newly formed amine.

  • Workup : Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Stereoinvertive Mitsunobu Reaction

Causality & Design : The Mitsunobu reaction allows for the direct, stereospecific inversion of the C3 hydroxyl group[3]. Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its superior safety profile and stability. The order of addition is critical to prevent the premature formation of the non-productive betaine intermediate with trace moisture.

Step-by-Step Methodology :

  • Preparation : In a flame-dried flask, dissolve tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., phthalimide, 1.5 equiv) in anhydrous THF (0.1 M) under argon.

  • Activation : Cool to 0 °C. Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will briefly turn yellow before fading, indicating the formation of the active phosphonium intermediate.

  • Reaction : Allow the mixture to warm to room temperature and stir for 16 hours.

  • Self-Validation : Monitor by TLC (Hexanes:EtOAc 8:2). The product will typically be UV-active (due to the phthalimide group) and have a higher Rf​ than the starting alcohol.

  • Purification : Concentrate the mixture. To remove the bulk of triphenylphosphine oxide (TPPO), triturate the residue with cold diethyl ether/hexanes (1:1); filter off the precipitated TPPO. Purify the filtrate via silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes for the functionalization of tert-butyl 3-hydroxyazocane-1-carboxylate.

Reaction PathwayKey ReagentsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (IR/MS)
Oxidation DMP, DCM0 to 25285–92IR: Strong C=O stretch at ~1710 cm⁻¹
Reductive Amination Amine, NaBH(OAc)₃, AcOH2512–1665–80MS: [M+H]⁺ of target amine
Mitsunobu (Phthalimide) Phthalimide, PPh₃, DIAD0 to 251660–75IR: Imide C=O stretches at 1770, 1715 cm⁻¹
Sₙ2 Azidation 1. MsCl, Et₃N 2. NaN₃, DMF0 (Step 1) 80 (Step 2)2 1270–85IR: Strong azide stretch at ~2100 cm⁻¹

References

  • "tert-Butyl 3-hydroxyazocane-1-carboxylate 95% | AiFChem, an Xtalpi Company". buychemjapan.com. 2

  • "Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel–Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides". jst.go.jp. 1

  • "Synthesis and Evaluation of Eight- and Four-membered Iminosugar Analogues as Inhibitors of Testicular Ceramide-specific Glucosyltransferase, Testicular β-Glucosidase 2, and other Glycosidases". nih.gov. 3

  • "tert-butyl 3-oxoazocane-1-carboxylate | 194491-80-0 - MilliporeSigma". sigmaaldrich.com.

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Application

Topic: A Field-Validated Protocol for the Scale-Up Synthesis of N-Boc-3-hydroxyazocane

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract N-Boc-3-hydroxyazocane is a valuable heterocyclic building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Boc-3-hydroxyazocane is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological properties. The synthesis of medium-sized rings such as azocanes presents considerable challenges, particularly concerning scalability, yield, and purity. This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of N-Boc-3-hydroxyazocane. We detail a robust three-step synthetic sequence commencing with the synthesis of an N-Boc-protected diallylic amine, followed by a crucial Ring-Closing Metathesis (RCM) step, and culminating in a regioselective hydroboration-oxidation. The causality behind critical process parameters, reagent selection, and safety considerations is thoroughly discussed to ensure successful and safe implementation in a process chemistry environment.

Introduction: The Strategic Importance of the Azocane Scaffold

Eight-membered nitrogen-containing heterocycles, or azocanes, are integral structural motifs in a multitude of biologically active molecules and natural products.[1] The conformational flexibility of the azocane ring, combined with the ability to introduce functional groups at various positions, allows for precise modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The N-Boc-3-hydroxyazocane intermediate, in particular, offers three points for diversification: the protected nitrogen, the hydroxyl group, and the ring backbone itself, making it a highly sought-after scaffold in drug discovery programs.

However, the synthesis of these medium-sized rings is often hampered by entropic penalties, making ring-closure reactions challenging and frequently low-yielding. Strategies such as intramolecular reductive amination, ring expansion, and cycloaddition have been developed, but many are difficult to scale.[1][2] This guide focuses on a Ring-Closing Metathesis (RCM) approach, which has emerged as a powerful and reliable method for constructing medium-sized rings due to its functional group tolerance and the commercial availability of highly efficient catalysts.

Overview of the Scalable Synthetic Strategy

Our approach is a three-stage process designed for robustness and scalability. The workflow minimizes the use of cryogenic temperatures and simplifies purification steps where possible, transitioning from standard chromatography towards potential crystallization for the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Closure cluster_2 Stage 3: Functionalization & Isolation A N-Boc-homoallylamine C N-Boc-allyl(but-3-en-1-yl)amine (Diene Precursor) A->C Alkylation (NaH, DMF) B 4-bromo-1-butene B->C D N-Boc-2,3,4,7-tetrahydro-1H-azocine (Cyclized Intermediate) C->D Ring-Closing Metathesis (Grubbs II Catalyst, DCM) E N-Boc-3-hydroxyazocane (Final Product) D->E Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) F Purification (Column Chromatography) E->F

Fig. 1: Overall workflow for the scale-up synthesis.

Process Development & Scale-Up Rationale

Stage 1: Diene Precursor Synthesis

The synthesis begins with a standard Williamson ether synthesis analogue: the alkylation of N-Boc-homoallylamine with 4-bromo-1-butene.

  • Choice of Base and Solvent: Sodium hydride (NaH) is selected as the base for its ability to completely deprotonate the carbamate, ensuring the reaction drives to completion. While other bases could be used, NaH is cost-effective for scale-up. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which effectively solvates the sodium cation and accelerates the S(_N)2 reaction. Using anhydrous solvents is critical to prevent quenching the NaH.[3]

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting side reactions.

Stage 2: Ring-Closing Metathesis (RCM)

This is the key ring-forming step. The success of RCM at scale hinges on catalyst selection, loading, and reaction conditions.

  • Catalyst Selection: Second-generation Grubbs catalyst (Grubbs II) is chosen for its high activity and improved stability in the presence of various functional groups compared to first-generation catalysts. While more expensive, its efficiency allows for lower catalyst loading (typically 0.5–2 mol%), which is a critical economic consideration at scale.

  • Solvent and Concentration: Dichloromethane (DCM) is the preferred solvent. The reaction is run at a high dilution (approx. 0.01 M) to favor the intramolecular RCM pathway over intermolecular oligomerization, a crucial parameter for maximizing the yield of the desired eight-membered ring.

  • Ethylene Removal: The reaction is conducted under a gentle stream of nitrogen. This is not merely for inerting the atmosphere; it actively removes the ethylene byproduct, which, according to Le Châtelier's principle, drives the equilibrium towards the product, increasing the reaction rate and overall conversion.

Stage 3: Hydroboration-Oxidation

This step introduces the hydroxyl group with high regioselectivity.

  • Reagent Choice: Borane-tetrahydrofuran complex (BH₃·THF) is a safe and convenient source of borane for hydroboration. It provides anti-Markovnikov addition of the hydroxyl group across the double bond, yielding the desired 3-hydroxyazocane isomer as the major product.

  • Safety and Temperature Management: The addition of BH₃·THF is performed at 0 °C as the reaction is exothermic. On a large scale, careful monitoring of the internal temperature is paramount. The subsequent oxidation with hydrogen peroxide and sodium hydroxide is also highly exothermic and requires strict temperature control via an ice bath or reactor cooling jacket to prevent runaway reactions.[4]

  • Work-up and Purification: The work-up is designed to remove boron byproducts. The final purification is achieved via column chromatography. For multi-kilogram scale, developing a crystallization protocol would be the next logical step to improve throughput and reduce solvent waste.[5]

Quantitative Data Summary

The following table summarizes typical parameters and results for a 100g scale synthesis of the final product.

StepReactionMolar Ratio (vs. Limiting Reagent)Temp (°C)Time (h)Typical Yield
1Diene SynthesisN-Boc-homoallylamine: 1.04-bromo-1-butene: 1.1NaH: 1.20 to 251285-90%
2RCMDiene: 1.0Grubbs II Catalyst: 0.0140 (reflux)1675-80%
3HydroborationAlkene: 1.0BH₃·THF: 1.50 to 25470-75%
4OxidationBorane intermediate: 1.0H₂O₂ (30%): 3.0NaOH (3M): 3.00 to 402(Included in Step 3)

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Reagents like NaH, BH₃·THF, and concentrated H₂O₂ are hazardous and must be handled with extreme care according to their Safety Data Sheets (SDS).[4][6][7]

Protocol 1: Synthesis of N-Boc-allyl(but-3-en-1-yl)amine (Diene Precursor)
  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: Add sodium hydride (60% dispersion in mineral oil, 29.0 g, 0.725 mol) to the flask and wash with anhydrous hexanes (2 x 100 mL) to remove the oil. Carefully decant the hexanes under nitrogen.

  • Solvent & Starting Material: Suspend the washed NaH in anhydrous DMF (1 L). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of N-Boc-homoallylamine (100 g, 0.605 mol) in anhydrous DMF (200 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas will evolve.

  • Alkylation: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add 4-bromo-1-butene (90.0 g, 0.666 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (500 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing & Drying: Wash the combined organic layers with water (2 x 500 mL) and brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diene as a pale yellow oil.

  • Purification: The crude product is typically of sufficient purity (>90%) for the next step. If necessary, it can be purified by flash chromatography (Silica gel, 5-10% Ethyl Acetate in Hexanes).

Protocol 2: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azocine (RCM)
  • Setup: Equip a 10 L reactor or round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Solvent & Substrate: Dissolve the crude diene from the previous step (assuming ~118 g, 0.528 mol) in anhydrous, degassed DCM (8 L).

  • Catalyst Addition: Add Grubbs II catalyst (4.48 g, 5.28 mmol, 1 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (~40 °C) under a gentle flow of nitrogen for 16 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and add a small amount of ethyl vinyl ether (20 mL) to quench the catalyst. Stir for 1 hour.

  • Concentration & Purification: Concentrate the dark solution under reduced pressure. Purify the residue by flash chromatography (Silica gel, 5-15% Ethyl Acetate in Hexanes) to afford the cyclized product as a light brown oil.

Protocol 3: Synthesis of N-Boc-3-hydroxyazocane (Final Product)
  • Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, an addition funnel, a thermometer, and a nitrogen inlet.

  • Hydroboration: Dissolve the cyclic alkene from Protocol 2 (assuming 80 g, 0.405 mol) in anhydrous THF (1.6 L) and cool to 0 °C.

  • Borane Addition: Add BH₃·THF complex (1.0 M solution in THF, 608 mL, 0.608 mol) dropwise via the addition funnel over 1.5 hours, keeping the internal temperature below 5 °C.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add aqueous NaOH solution (3 M, 405 mL) followed by the dropwise addition of 30% hydrogen peroxide (124 mL), ensuring the internal temperature does not rise above 20 °C.

  • Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours. The mixture may become thick.

  • Work-up: Add water (1 L) and extract the product with ethyl acetate (3 x 800 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (1 x 500 mL) to quench any remaining peroxides, followed by brine (1 x 500 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to yield N-Boc-3-hydroxyazocane as a colorless to pale yellow viscous oil or a low-melting solid.

References

  • Gribanov, P. S., et al. (2016). An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry, 18, 5984-5988. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Supporting Information. [Link]

  • Gogoi, P. et al. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 6, 92241-92246. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: N-Boc-hydroxylamine. [Link]

  • Pan, Y., et al. (2021). Synthesis of Azocanes from Piperidines via an Azetidinium Intermediate. Chemistry – A European Journal, 27(66), 16325-16328. [Link]

Sources

Method

Application Notes and Protocols: Esterification of tert-butyl 3-hydroxyazocane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of Esterification in Medicinal Chemistry The targeted modification of func...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Esterification in Medicinal Chemistry

The targeted modification of functional groups within complex molecules is a cornerstone of modern drug discovery and development. Esterification, the conversion of a carboxylic acid and an alcohol to an ester, is a fundamental transformation frequently employed to modulate the physicochemical properties of a lead compound.[1] These properties, including lipophilicity, metabolic stability, and cell permeability, are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, tert-butyl 3-hydroxyazocane-1-carboxylate, presents a common yet challenging scenario: the esterification of a sterically hindered secondary alcohol. The azocane ring system is a privileged scaffold in numerous biologically active compounds, and the ability to predictably and efficiently modify its hydroxyl group opens avenues for structure-activity relationship (SAR) studies and the development of novel therapeutics. This document provides a detailed exploration of the chemical principles and practical protocols for achieving this transformation, with a focus on robust and reproducible methodologies.

Mechanistic Considerations and Method Selection

The direct esterification of an alcohol and a carboxylic acid, known as Fischer esterification, typically requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups often present in drug-like molecules.[2] For a substrate like tert-butyl 3-hydroxyazocane-1-carboxylate, which contains an acid-labile tert-butoxycarbonyl (Boc) protecting group, such conditions are unsuitable. Therefore, milder, more sophisticated methods are required.

The Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification, developed in 1978, is a powerful method for forming esters under neutral and mild conditions.[3][4][5] It utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][6]

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is then susceptible to nucleophilic attack. While the alcohol can react directly with the O-acylisourea, the reaction is significantly accelerated by the presence of DMAP.[7][8] DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[8][9] This "active ester" is then readily displaced by the alcohol to furnish the desired ester product, regenerating the DMAP catalyst in the process.[3][7] A key advantage of this DMAP-catalyzed pathway is the suppression of a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7][8]

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_acylpyridinium [label="N-Acylpyridinium Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROH [label="Alcohol (R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester (R-COOR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea (DCU)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DMAP_regen [label="DMAP (regenerated)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_acylisourea [label="+ DCC"]; DCC -> O_acylisourea; O_acylisourea -> N_acylpyridinium [label="+ DMAP"]; DMAP -> N_acylpyridinium; N_acylpyridinium -> Ester [label="+ R'-OH"]; ROH -> Ester; O_acylisourea -> DCU; N_acylpyridinium -> DMAP_regen;

} dot Figure 1: Simplified mechanism of the Steglich esterification.

Alternative Methods for Hindered Alcohols

While the Steglich esterification is generally reliable, highly sterically hindered secondary alcohols can sometimes lead to sluggish reactions or competing side reactions. In such cases, alternative methods may be considered:

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[10][11][12][13][14] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The reaction proceeds under mild, neutral conditions and is often successful where other methods fail.[11][12] However, the stoichiometry can be sensitive, and purification can be complicated by the triphenylphosphine oxide and reduced azodicarboxylate byproducts.

  • Acid Chloride with Pyridine: The reaction of an alcohol with a pre-formed acid chloride in the presence of a base like pyridine is a classic and effective method for ester formation.[15][16][17][18] Pyridine serves both to neutralize the HCl byproduct and to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[15][18][19] This method is generally fast and high-yielding but requires the separate preparation and handling of the often-labile acid chloride.

For the esterification of tert-butyl 3-hydroxyazocane-1-carboxylate, the Steglich esterification represents the most direct, reliable, and operationally simple approach , and will be the focus of the detailed protocol that follows.

Detailed Experimental Protocol: Steglich Esterification of tert-butyl 3-hydroxyazocane-1-carboxylate

This protocol provides a step-by-step guide for the esterification of tert-butyl 3-hydroxyazocane-1-carboxylate with a generic carboxylic acid (R-COOH).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
tert-butyl 3-hydroxyazocane-1-carboxylate194492-04-1229.32>97%Sigma-Aldrich
Carboxylic Acid (R-COOH)VariesVaries>98%Various
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33>99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)1122-58-3122.17>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01-Prepared in-house
Brine (saturated aqueous NaCl)7647-14-558.44-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-Sigma-Aldrich
Ethyl acetate (EtOAc) for chromatography141-78-688.11HPLC gradeFisher Scientific
Hexanes for chromatography110-54-3 (n-hexane)VariesHPLC gradeFisher Scientific
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • DCC is a potent skin sensitizer and should be handled with extreme care.[20][21][22] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20] Work in a well-ventilated fume hood.

  • DMAP is toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) is indicative of reaction progress.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product ester should have a higher Rf value than the starting alcohol. Alternatively, reaction progress can be monitored by LC-MS.[23]

  • Work-up - Filtration: Once the reaction is complete (as determined by TLC or LC-MS), filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.[24]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

// Nodes Setup [label="1. Reaction Setup\n(Substrate, Acid, DMAP in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="2. Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DCC [label="3. Add DCC solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="4. Stir at RT for 12-24h", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="5. Monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="6. Filter to remove DCU", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wash [label="7. Aqueous Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="8. Dry and Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="9. Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Ester", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Cool; Cool -> Add_DCC; Add_DCC -> React; React -> Monitor; Monitor -> Filter [label="Reaction Complete"]; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; } dot Figure 2: Experimental workflow for the Steglich esterification.

Trustworthiness: A Self-Validating Protocol

The robustness of this protocol is ensured by several in-process controls and analytical checkpoints:

  • Anhydrous Conditions: The use of anhydrous solvent is critical, as any water present will react with DCC, leading to the formation of DCU and reducing the yield of the desired ester.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress and can indicate the formation of any significant byproducts. This allows for adjustments to the reaction time if necessary.

  • Byproduct Removal: The precipitation of DCU provides a visual cue that the reaction is proceeding. Its removal by filtration is a key purification step. The subsequent acidic wash is designed to specifically remove the basic DMAP catalyst, while the bicarbonate wash neutralizes any remaining acid.[24]

  • Characterization of the Final Product: The identity and purity of the final ester must be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure, while mass spectrometry will verify the molecular weight. Purity can be assessed by HPLC or elemental analysis.

Analytical Characterization

The successful synthesis of the ester can be confirmed by comparing the analytical data of the product to that of the starting material.

  • ¹H NMR Spectroscopy: The most telling change will be the downfield shift of the proton on the carbon bearing the hydroxyl/ester group (the C3-proton of the azocane ring). This proton, which would appear as a multiplet around 3.5-4.0 ppm in the starting alcohol, will shift to approximately 4.8-5.2 ppm in the ester product due to the deshielding effect of the carbonyl group. Additionally, new signals corresponding to the protons of the newly introduced acyl group will be present.

  • ¹³C NMR Spectroscopy: A new signal corresponding to the ester carbonyl carbon will appear in the range of 165-175 ppm. The signal for the C3 carbon of the azocane ring will also shift downfield upon esterification.

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the calculated mass of the ester.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the starting alcohol (around 3400 cm⁻¹) will be absent in the product spectrum. A strong C=O stretch for the ester carbonyl will appear around 1735 cm⁻¹.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (DCC hydrolyzed).2. Insufficient reaction time.3. Steric hindrance.1. Use fresh, high-purity DCC.2. Extend the reaction time and continue monitoring.3. Increase the amount of DMAP (up to 1.0 eq) or consider an alternative method like the Mitsunobu reaction.
Difficult Purification DCU contamination in the final product.1. Ensure thorough filtration after the reaction.2. If DCU co-elutes with the product, try a different solvent system for chromatography or triturate the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether).[24]
Side Product Formation Formation of N-acylurea.This is often due to insufficient DMAP. Ensure at least 0.1 eq of DMAP is used.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • How to purify esterefication product?
  • Fisher Esterification, Reflux, Isolation and Purific
  • Steglich Esterification Overview | PDF | Ester | Unit Processes - Scribd.
  • Steglich Esterific
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
  • Mitsunobu Reaction. (2019, August 26).
  • Steglich Esterific
  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps - OrgoSolver.
  • Concerning the Purific
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu reaction - Wikipedia.
  • Acid to Ester - Common Conditions.
  • N,N′-Dicyclohexylcarbodiimide - Santa Cruz Biotechnology.
  • tert-butyl 3-hydroxyazocane-1-carboxyl
  • SAFETY DATA SHEET - Fisher Scientific. (2009, December 7).
  • 21.4: Chemistry of Acid Halides. (2024, September 30).
  • What's the best way for removing extra DCC and DMAP in an esterific
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (2020, February 21).
  • Organic Chemistry 2 - How do you use pyridine to make esters? : r/chemhelp - Reddit. (2019, February 23).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29).
  • Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99% - Cole-Parmer. (2005, October 3).
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterific
  • Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE - Vedantu. (2024, July 1).
  • 194492-04-1|tert-Butyl 3-hydroxyazocane-1-carboxyl
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2).

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during N-Boc deprotection of azocane rings

Welcome to the technical support center for navigating the complexities of N-Boc deprotection, with a specific focus on the challenges presented by eight-membered azocane rings. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of N-Boc deprotection, with a specific focus on the challenges presented by eight-membered azocane rings. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected side reactions and difficulties during this critical synthetic step. Here, we will dissect the underlying mechanisms of common problems and provide actionable troubleshooting strategies and alternative protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Q1: My reaction is complete, but my yield is low and I see a complex mixture of products. What could be happening?

A1: Low yields with a complex product mixture often point to transannular reactions.

Azocane rings, and other medium-sized rings (8-11 membered), are susceptible to transannular reactions due to their conformational flexibility and the close proximity of atoms across the ring.[1] This "transannular strain" can lead to intramolecular hydride shifts or cyclizations, especially when a reactive intermediate like a carbocation is formed.

Mechanistic Insight: During acidic N-Boc deprotection, the initial protonation and loss of the Boc group can lead to a transient ammonium cation. Depending on the substrate and conditions, this can set the stage for rearrangements. For example, a hydride from a carbon on the opposite side of the ring can migrate to an adjacent carbocation (if formed), leading to a rearranged product.

Troubleshooting & Optimization:

  • Lower the Temperature: Running the deprotection at 0 °C or even lower can minimize the activation energy available for these rearrangement pathways.

  • Use a Milder Acid: Instead of neat TFA, consider using a solution of TFA in dichloromethane (DCM), or switch to a less aggressive acid like 4M HCl in dioxane.[2]

  • Alternative Methods: Consider non-acidic deprotection methods. Thermal deprotection in a high-boiling solvent or under continuous flow conditions can be effective for acid-sensitive substrates.[3][4]

Q2: I've isolated a major byproduct that is one or two carbons smaller than my expected azocane. What is causing this ring contraction?

A2: This is a classic sign of a skeletal rearrangement, a known challenge with cyclic amines.

Ring contractions of saturated cyclic amines can occur under certain conditions, although it's a less common side reaction during standard Boc deprotection.[5][6] More aggressive conditions or specific structural features in the azocane ring can promote these rearrangements.

Mechanistic Insight: While less common than transannular reactions, ring contraction can be triggered by the formation of a reactive intermediate that facilitates a C-N bond cleavage and reformation pathway, resulting in a smaller, more stable ring system (e.g., a pyrrolidine or piperidine derivative).[7][8]

Troubleshooting & Optimization:

  • Re-evaluate Your Acid Choice: This is a strong indicator that your conditions are too harsh. Immediately switch to a milder acid system. A good starting point is 4M HCl in dioxane at 0 °C.

  • Lewis Acid Catalysis: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can offer a different mechanistic pathway that may avoid the specific intermediates leading to ring contraction.[9][10]

  • Protecting Group Strategy: If the problem persists, you may need to reconsider your protecting group strategy altogether. An Fmoc group, which is base-labile, could be a suitable alternative to the acid-labile Boc group.[11]

Q3: My product's mass spectrum shows a +56 amu adduct. What is this side product?

A3: A +56 mass unit increase is the tell-tale sign of tert-butylation.

This is one of the most common side reactions during acid-mediated Boc deprotection.[9] The reaction generates a tert-butyl cation, which is a potent electrophile.[12][13] If your azocane ring contains other nucleophilic functional groups (e.g., indole, phenol, or thiol moieties), they can be alkylated by this cation.[14][15]

Mechanistic Insight: The standard mechanism of Boc deprotection with an acid like TFA involves the formation of a tert-butyl cation.[16][17] This cation is then typically quenched by deprotonation to form isobutylene gas or by a scavenger.[12] If no effective scavenger is present, it will react with the most nucleophilic site on your substrate.

Workflow for Preventing tert-Butylation

G start Problem: +56 amu Adduct (tert-butylation) scavenger Add a Scavenger to the Reaction Mixture start->scavenger Primary Solution reagent Choose Scavenger Based on Nucleophilic Group scavenger->reagent protocol Implement Scavenger in TFA Cocktail reagent->protocol verify Verify Product Purity (LC-MS, NMR) protocol->verify success Problem Solved verify->success Clean Product fail Side Reaction Persists verify->fail Adduct Still Present alt_method Switch to Alternative Deprotection Method (e.g., Thermal, Lewis Acid) fail->alt_method

Caption: Decision workflow for addressing tert-butylation.

Troubleshooting & Optimization:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[15]

Nucleophilic Group in Substrate Recommended Scavenger Typical Concentration (v/v)
Tryptophan (indole)Triisopropylsilane (TIS), Indole2.5% - 5%
Tyrosine (phenol)Anisole, Thioanisole2.5% - 5%
Cysteine (thiol)1,2-Ethanedithiol (EDT)2.5%
Methionine (thioether)Thioanisole5%
General PurposeTriisopropylsilane (TIS) + WaterTIS: 2.5%, Water: 2.5%

Data compiled from various sources.[15][18]

Frequently Asked Questions (FAQs)

Q: Is neat TFA always the best choice for Boc deprotection? A: No, while effective, neat TFA is often overkill and can promote side reactions, especially with sensitive substrates like azocanes.[19] Using a solution of 20-50% TFA in DCM is a common starting point that balances reactivity with selectivity.[13][20]

Q: How long should a typical Boc deprotection take? A: This is highly substrate-dependent. Many deprotections are complete within 30 minutes to 2 hours at room temperature. However, it is crucial to monitor the reaction by TLC or LC-MS to determine the optimal time and avoid degradation of the product.

Q: My starting material is not fully soluble in DCM. What should I do? A: Poor solubility can lead to incomplete reactions.[9] You can try a co-solvent system, such as adding a small amount of methanol. Alternatively, switching to a different solvent system like 4M HCl in dioxane may improve solubility and reaction efficiency.

Q: Can I remove the Boc group without using a strong acid? A: Yes, several milder or non-acidic methods exist. These are particularly useful for substrates with other acid-sensitive functional groups.[21][22]

Method Reagents Conditions Key Advantage
Lewis Acid ZnBr₂ in DCMRoom TemperatureMild, good for acid-sensitive groups
In Situ HCl Oxalyl Chloride in Methanol0 °C to Room TempVery mild, avoids strong acid handling[21]
Thermal High-boiling solvent (e.g., Toluene)RefluxCatalyst-free, good for sensitive substrates[3]
Aqueous Refluxing in Water100 °CEnvironmentally friendly, catalyst-free[9]

Experimental Protocols

Protocol 1: Standard TFA/DCM Deprotection with Scavengers

This protocol is a robust starting point for most azocane substrates.

  • Dissolve the N-Boc protected azocane (1.0 mmol) in anhydrous dichloromethane (DCM) (5-10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the cleavage cocktail: To a separate vial, add the required volume of TFA (for a 20-50% final concentration) and the appropriate scavenger (e.g., 2.5-5% TIS).

  • Slowly add the cleavage cocktail to the stirred substrate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or isopropanol (2-3 times) to remove residual TFA.[2]

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

General N-Boc Deprotection Mechanism

G cluster_0 Acid-Catalyzed Cleavage cluster_1 Side Reaction Boc-Amine Boc-Amine Protonated Carbamate Protonated Carbamate Boc-Amine->Protonated Carbamate + H+ (TFA) Carbamic Acid Carbamic Acid Protonated Carbamate->Carbamic Acid - tBu+ Free Amine Free Amine Carbamic Acid->Free Amine - CO2 Amine Salt Amine Salt Free Amine->Amine Salt + H+ (TFA) tBu+ tert-Butyl Cation Alkylated_Product Alkylated Side Product tBu+->Alkylated_Product Nucleophile Substrate (e.g., Trp) Nucleophile->Alkylated_Product

Caption: Mechanism of TFA-mediated N-Boc deprotection and tert-butylation side reaction.[12][13]

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This method is ideal for substrates that are highly sensitive to strong acids.[21]

  • Dissolve the N-Boc protected azocane (1.0 mmol) in methanol (5 mL).

  • To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate).

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Unusual Transannular Reactions of Medium Sized Rings. YouTube. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society (RSC Publishing). [Link]

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC. [Link]

  • Prelog strain. Wikipedia. [Link]

  • Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link]

  • Ring Contraction by Rearrangement of Sterically Congested Cyclic (Amino)(aryl)carbenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines. PubMed. [Link]

  • Ring Contraction of Saturated Cyclic Amines and Rearrangement of Acyclic Amines Through Their Corresponding Hydroxylamines. ResearchGate. [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • Boc De-protection. Reddit. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Formal ring contraction of cyclic amines by oxidation of halides. ResearchGate. [Link]

  • Ring Contraction by Rearrangement of Sterically Congested Cyclic (Amino)(aryl)carbenes. ChemRxiv. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ScienceDirect. [Link]

Sources

Optimization

optimizing column chromatography for tert-butyl 3-hydroxyazocane-1-carboxylate purification

Welcome to the technical support center for optimizing the purification of N-Boc protected polar compounds. This guide focuses specifically on the challenges and solutions for purifying tert-butyl 3-hydroxyazocane-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the purification of N-Boc protected polar compounds. This guide focuses specifically on the challenges and solutions for purifying tert-butyl 3-hydroxyazocane-1-carboxylate via column chromatography. As a moderately polar molecule containing a hydroxyl group, a secondary amine within a ring, and an acid-labile N-Boc protecting group, this compound presents several common yet surmountable purification challenges. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and refine their purification strategies.

Introduction: The Challenge of Polar N-Boc Amines

Tert-butyl 3-hydroxyazocane-1-carboxylate combines features that complicate standard silica gel chromatography. The hydroxyl (-OH) and the azocane nitrogen can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption. Furthermore, the inherent acidity of silica gel can catalyze the removal of the tert-butoxycarbonyl (Boc) protecting group, a common issue with acid-sensitive molecules.[3][4][5][6]

This guide provides a question-and-answer-based approach to navigate these issues, ensuring high purity and yield for your target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (eluent) for my purification?

Answer: The selection of an appropriate mobile phase is the most critical factor for a successful separation.[2] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[2] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the stationary phase.

Step-by-Step Protocol for TLC-Based Mobile Phase Screening:

  • Prepare TLC Plates: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[7]

  • Spot the Sample: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small amount onto the pencil line.[7]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your test solvent system. Common starting systems for polar molecules include mixtures of a non-polar solvent and a polar solvent.

  • Visualize: After the solvent front has moved to about 1 cm from the top of the plate, remove it, let it dry, and visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin).[7][8]

  • Optimize: Adjust the solvent ratio until the spot corresponding to tert-butyl 3-hydroxyazocane-1-carboxylate has an Rf of ~0.3.

    • If the Rf is too low (stuck at the baseline), increase the polarity of the mobile phase by adding more of the polar solvent.

    • If the Rf is too high (runs with the solvent front), decrease the polarity by adding more of the non-polar solvent.

Data Presentation: Recommended Starting Solvent Systems

Solvent System (Non-polar:Polar)PolarityTypical Use Case & Notes
Hexane : Ethyl AcetateLow to MediumA standard starting point for many organic compounds. You will likely need a high percentage of Ethyl Acetate for this analyte.
Dichloromethane (DCM) : Methanol (MeOH)Medium to HighHighly effective for polar compounds. Start with 1-5% MeOH in DCM and increase as needed. Be aware that MeOH can sometimes dissolve silica.
Ethyl Acetate : MethanolMedium to HighA good alternative if DCM is not desired.
Q2: My compound is streaking badly on the TLC plate and tailing on the column. What is happening and how can I fix it?

Answer: Tailing is a classic sign of strong, undesirable interactions between your polar analyte and the acidic silica gel stationary phase.[1][9] The hydroxyl group and the azocane nitrogen in your molecule are binding too tightly to the silanol groups on the silica surface. To achieve sharp, symmetrical peaks, you must disrupt this interaction.

The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.

Solutions to Mitigate Tailing:

  • Add Triethylamine (TEA): Add 0.1-1% triethylamine to your chosen eluent system (e.g., 94:5:1 DCM:MeOH:TEA). TEA is a volatile base that effectively neutralizes the acidic silica surface.

  • Use an Ammonia Solution: Prepare a stock solution of 2-10% ammonium hydroxide in methanol.[10] Use this stock solution as your polar component in a solvent system like DCM. This is particularly effective for basic amines.[10]

Visualization: Analyte-Silica Interaction and Mitigation

The following diagram illustrates the hydrogen bonding mechanism that causes tailing and how a basic additive like Triethylamine (TEA) can prevent it.

G Mechanism of Tailing and Mitigation cluster_0 Standard Silica Gel cluster_1 Silica Gel with Basic Modifier Silica Silica Surface (Si-OH) Analyte Analyte (-OH, >NH) Analyte->Silica Strong H-Bonding (Causes Tailing) Silica_mod Silica Surface (Si-O⁻) Analyte_mod Analyte (-OH, >NH) Analyte_mod->Silica_mod Weak Interaction (Sharp Peak) TEA Triethylamine (Et₃N) TEA->Silica_mod Neutralization

Caption: Tailing mechanism and its prevention using a basic modifier.

Q3: I suspect my compound is decomposing on the column. How can I confirm this and what should I do?

Answer: This is a critical concern. The N-Boc group is notoriously sensitive to acid and can be cleaved by the acidic environment of standard silica gel.[4][6] This deprotection would generate the free amine, a much more polar compound that will likely remain irreversibly bound to the column under normal-phase conditions.

Experimental Protocol: 2D TLC for Stability Test

  • Spot Sample: Spot your crude material on a TLC plate as usual.

  • First Elution: Develop the plate in a chosen solvent system (e.g., Hexane:Ethyl Acetate 1:1).

  • Dry and Rotate: Remove the plate and allow it to dry completely for 10-15 minutes. This extended contact time mimics the conditions on a column.

  • Second Elution: Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Analyze: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If decomposition has occurred, a new spot (the deprotected amine) will appear off the diagonal, typically with a much lower Rf in the second direction.

Preventative Measures for Decomposition:

  • Use Deactivated Silica: Treat your silica gel with a basic solution (like TEA in your eluent) before packing the column to neutralize it.

  • Switch Stationary Phase: If decomposition is severe, switch to a less acidic stationary phase.

    • Neutral Alumina: A good alternative for many compounds, but its separation characteristics differ from silica.

    • Amine-bonded Silica: This is an excellent, albeit more expensive, option designed for purifying basic compounds without additives.[11]

  • Work Quickly: Do not let the sample sit on the packed column for an extended period before eluting.

Visualization: Troubleshooting Workflow for Purification Issues

G start Start Purification (TLC Analysis) rf_check Is Rf ~0.3? start->rf_check adjust_solvent Adjust Solvent Polarity (See Q1) rf_check->adjust_solvent No run_column Run Column rf_check->run_column Yes adjust_solvent->start elution_check Does Compound Elute? run_column->elution_check tailing_check Is Peak Tailing/Broad? elution_check->tailing_check Yes stability_check Check for Decomposition (2D TLC) (See Q3) elution_check->stability_check No success Purification Successful tailing_check->success No add_base Add Basic Modifier (e.g., 1% TEA) (See Q2) tailing_check->add_base Yes add_base->run_column change_stationary_phase Use Neutral Alumina or Amine-Bonded Phase (See Q3) stability_check->change_stationary_phase

Caption: A decision tree for troubleshooting common column chromatography problems.

Q4: My crude product has poor solubility in the mobile phase. What is the best way to load it onto the column?

Answer: Loading a sample that is not fully dissolved in the initial, low-polarity eluent can lead to a broad, uneven sample band and poor separation.[12] Attempting to dissolve it in a small amount of a very strong solvent (like pure methanol) and loading that directly will also ruin the separation. The best approach in this situation is dry loading .

Experimental Protocol for Dry Loading:

  • Dissolve Sample: Dissolve your crude product (e.g., 1 gram) in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or DCM).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the weight of your crude product).[12]

  • Evaporate Solvent: Swirl the flask to create a slurry and then carefully remove the solvent under reduced pressure using a rotary evaporator. Continue until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[12]

  • Load onto Column: Carefully add this powdered sample as a neat, level layer on top of your packed column bed.

  • Protect the Layer: Gently add a thin layer of sand on top of the sample layer before carefully adding the mobile phase.[12]

This technique ensures that your entire sample starts as a very narrow, concentrated band at the top of the column, which is essential for achieving high resolution.

References

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. (2018). ResearchGate. Retrieved from [Link]

  • List of major mobile phases and HPLC columns screened. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. Retrieved from [Link]

  • A-3-AMINOMETHYLENE-2,3-DIHYDROFURAN DERIVATIVE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved from [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. (2014). ACS Publications. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. (n.d.). Agilent. Retrieved from [Link]

  • troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). NIH. Retrieved from [Link]

  • Synthesis of tert-butyl 6-(3-hydroxypropylmethylamino)quinoline-4-carboxylate. (2022). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved from [Link]

  • Preparation method of tert-butyl ester. (n.d.). Google Patents.
  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in tert-butyl 3-hydroxyazocane-1-carboxylate functionalization

Welcome to the technical support guide for navigating the synthetic challenges associated with tert-butyl 3-hydroxyazocane-1-carboxylate. This document provides practical, in-depth solutions to common issues encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with tert-butyl 3-hydroxyazocane-1-carboxylate. This document provides practical, in-depth solutions to common issues encountered during the functionalization of its sterically hindered 3-hydroxyl group. The unique structural conformation of the eight-membered azocane ring, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, imposes significant steric constraints that can impede standard synthetic transformations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable advice for researchers in organic synthesis and drug development.

Section 1: Acylation and Esterification of the 3-Hydroxyl Group

The esterification or acylation of the secondary alcohol in tert-butyl 3-hydroxyazocane-1-carboxylate is a common objective, yet it is frequently plagued by low yields due to steric hindrance.

FAQ 1.1: My standard esterification/acylation reaction (e.g., using an acid anhydride with pyridine or DMAP) is failing or giving very low yields. What is the underlying issue and how can I resolve it?

Answer:

The primary challenge is the steric congestion around the C3 hydroxyl group. The azocane ring can adopt conformations that shield the hydroxyl group, and the adjacent bulky Boc group further restricts access for incoming reagents. Standard conditions often lack the potency to overcome this high activation energy barrier.

To achieve successful acylation, a more activated electrophile or a more potent catalytic system is required. Here are several field-proven strategies:

  • Strategy 1: Use of Highly Reactive Acylating Agents: Instead of anhydrides, convert the carboxylic acid to a more reactive acyl chloride. While more reactive, this approach can sometimes be too harsh for sensitive substrates.

  • Strategy 2: Advanced Coupling Reagents: Modern peptide coupling reagents are exceptionally effective for ester and amide bond formation with hindered substrates.[1][2][3] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

  • Strategy 3: Specialized Catalysis for Hindered Alcohols: The use of specific nucleophilic catalysts can dramatically accelerate these transformations. 1-Methylimidazole (MI) has been demonstrated to be a highly effective catalyst for the acylation of sterically hindered alcohols, often outperforming the more common 4-dimethylaminopyridine (DMAP).[4][5][6]

Reagent/Catalyst SystemKey AdvantagesConsiderations
HATU/DIEA High efficiency, fast reaction times, low epimerization.[1]Higher cost, requires careful stoichiometry.
COMU/DIEA Safer alternative to benzotriazole-based reagents, requires only 1 equivalent of base.[1]Newer reagent, may be less readily available.
Steglich Esterification (DCC/DMAP) Mild conditions, suitable for acid-labile substrates.[7][8][9][10]Formation of dicyclohexylurea (DCU) byproduct can complicate purification.
Acyl Chloride/1-Methylimidazole Highly reactive, driven by a potent catalyst.[5][6]Requires anhydrous conditions; HCl byproduct must be scavenged.
Bi(OTf)₃/Acid Anhydride Powerful Lewis acid catalysis that activates even pivalic anhydride for hindered alcohols.[11]Requires anhydrous conditions to avoid catalyst deactivation.
Troubleshooting Workflow for Failed Acylation

This diagram outlines a logical progression for troubleshooting and optimizing the acylation of the hindered 3-hydroxyl group.

Acylation_Troubleshooting start Start: Low Yield in Acylation of tert-Butyl 3-Hydroxyazocane-1-carboxylate check_reagents Q1: Are reagents (acid, alcohol, solvent) pure and anhydrous? start->check_reagents check_reagents->start If No, purify/dry reagents and retry strategy_node Select an Advanced Strategy check_reagents->strategy_node If Yes coupling Strategy A: Use Modern Coupling Reagent (e.g., HATU, COMU) strategy_node->coupling steglich Strategy B: Attempt Steglich Esterification (DCC or DIC with DMAP) strategy_node->steglich mitsunobu Strategy C: Consider Mitsunobu Reaction (Inversion of stereochemistry) strategy_node->mitsunobu optimize_coupling Optimize: Screen base (DIEA, 2,6-lutidine) and solvent (DMF, CH2Cl2) coupling->optimize_coupling optimize_steglich Optimize: Use DIC to avoid DCU precipitation. Ensure catalytic DMAP is active. steglich->optimize_steglich optimize_mitsunobu Optimize: Use 4-nitrobenzoic acid for higher yield. Consider sonication. mitsunobu->optimize_mitsunobu end_success Success: Product Formed optimize_coupling->end_success end_fail Re-evaluate synthetic route. Is functionalization at this stage optimal? optimize_coupling->end_fail optimize_steglich->end_success optimize_steglich->end_fail optimize_mitsunobu->end_success optimize_mitsunobu->end_fail

Caption: Troubleshooting flowchart for hindered acylation.

FAQ 1.2: I need to introduce an ester with inversion of stereochemistry. Standard Mitsunobu conditions are sluggish. How can this be improved?

Answer:

The standard Mitsunobu reaction (DEAD, PPh₃, carboxylic acid) is notoriously slow for sterically hindered secondary alcohols.[12] The formation of the key oxyphosphonium salt intermediate is sterically impeded. Several modifications can dramatically improve reaction rates and yields:

  • Use a More Acidic Carboxylic Acid: Employing a more acidic pronucleophile, such as 4-nitrobenzoic acid, significantly accelerates the reaction and improves yields for hindered alcohols.[13][14] This is because the more acidic partner facilitates the proton transfer steps in the mechanism.

  • Increase Concentration and Apply Sonication: A significant rate increase can be achieved by running the reaction at a high concentration (e.g., 1.0 M to 3.0 M) in THF combined with sonication.[12][15] This non-thermal energy input helps to overcome the activation barrier of the sterically demanding transition states. For example, a reaction that took 7 days at 0.1 M was completed in 15 minutes at 3.0 M with sonication.[12][15]

  • Modified Reagents: While less common, modified phosphines or azodicarboxylates can sometimes offer advantages, but optimizing the acidity of the pronucleophile and the reaction conditions are the most impactful first steps.

Section 2: Alkylation / Williamson Ether Synthesis

Forming an ether at the 3-position presents a different set of challenges, primarily related to competing elimination reactions.

FAQ 2.1: I am attempting a Williamson ether synthesis by deprotonating the alcohol with NaH followed by adding an alkyl halide, but I'm primarily observing elimination products and unreacted starting material. Why is this happening?

Answer:

This is a classic problem when dealing with hindered secondary alcohols. The alkoxide formed from tert-butyl 3-hydroxyazocane-1-carboxylate is not only a nucleophile but also a strong, bulky base. When it reacts with a secondary or tertiary alkyl halide, the E2 elimination pathway often dominates over the desired Sₙ2 substitution.[16][17]

The Williamson ether synthesis is most effective with primary alkyl halides, as they are less sterically hindered and less prone to elimination.[18][19]

Troubleshooting Steps:

  • Verify the Alkylating Agent: Ensure you are using a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a primary alkyl sulfonate (e.g., tosylate, mesylate).[17][20] Secondary alkyl halides are poor choices, and tertiary halides will almost exclusively yield elimination products.[18]

  • Choice of Base and Solvent: While NaH is a strong, non-nucleophilic base suitable for forming the alkoxide, the choice of solvent is critical. A polar aprotic solvent like THF or DMF is generally preferred over the parent alcohol, as it will not compete as a nucleophile.[17]

  • Consider the "Reverse" Strategy: If you are trying to synthesize an ether where the desired R-group comes from a secondary or tertiary source, reverse the synthons. That is, use the R-alkoxide and an activated form of the azocane (e.g., a tosylate at the 3-position). However, creating a good leaving group at this hindered position can also be challenging and may lead to elimination upon formation.

Section 3: Oxidation of the 3-Hydroxyl Group

Oxidizing the hindered secondary alcohol to the corresponding ketone (tert-butyl 3-oxoazocane-1-carboxylate) can be difficult with standard reagents.

FAQ 3.1: Common oxidation methods like Swern or Dess-Martin periodinane (DMP) are giving me low conversion. What alternative oxidation systems are more effective for this substrate?

Answer:

Recommended Oxidation Systems for Hindered Alcohols:

  • TEMPO-based Systems: Catalytic systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives with a stoichiometric oxidant are highly effective.

    • AZADO Catalysts: Sterically less-hindered nitroxyl radicals like 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO have shown superior catalytic activity over TEMPO for oxidizing hindered alcohols, providing excellent yields.

    • TEMPO/Bleach (NaOCl): This classic combination is often effective. Using sodium hypochlorite pentahydrate crystals with a phase-transfer catalyst (Bu₄NHSO₄) can be particularly useful for hindered secondary alcohols without needing pH adjustment.

  • Electrochemical Mediation: Electrochemical oxidation using azabicyclo-N-oxyls as mediators is a powerful and green method for converting sterically hindered secondary alcohols into ketones in high yields.[21] This approach avoids the use of stoichiometric chemical oxidants.

Oxidation MethodCatalyst/ReagentKey Advantages
AZADO Catalysis 1-Me-AZADO, NaOClSuperior to TEMPO for hindered substrates, excellent yields.
Modified TEMPO TEMPO, Bu₄NHSO₄, NaOCl·5H₂OEffective for hindered alcohols, avoids pH adjustment.
Electrochemical Oxidation Azabicyclo-N-oxylsHigh yields, environmentally friendly, avoids stoichiometric oxidants.[21]

Section 4: Detailed Experimental Protocols

Protocol 4.1: High-Yield Acylation of tert-Butyl 3-Hydroxyazocane-1-carboxylate using HATU

This protocol describes a reliable method for acylating the title compound with a generic carboxylic acid (R-COOH).

Protocol_Acylation cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Workup & Purification reagents 1. tert-Butyl 3-hydroxyazocane-1-carboxylate (1.0 eq) 2. R-COOH (1.2 eq) 3. HATU (1.3 eq) 4. DIEA (3.0 eq) 5. Anhydrous DMF setup Flame-dried flask under N2 atmosphere step1 Step 1: Dissolve alcohol, acid, and HATU in DMF. step2 Step 2: Cool solution to 0 °C (ice bath). step1->step2 step3 Step 3: Add DIEA dropwise to the stirred solution. step2->step3 step4 Step 4: Allow to warm to RT and stir for 2-12 h. step3->step4 step5 Step 5: Monitor reaction by TLC or LC-MS. step4->step5 workup1 1. Quench with saturated aq. NH4Cl. step5->workup1 workup2 2. Extract with EtOAc (3x). workup1->workup2 workup3 3. Wash combined organics with brine. workup2->workup3 workup4 4. Dry (Na2SO4), filter, and concentrate. workup3->workup4 purify Purify by flash column chromatography. workup4->purify

Caption: Experimental workflow for HATU-mediated acylation.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-hydroxyazocane-1-carboxylate (1.0 equiv), the desired carboxylic acid (1.2 equiv), and HATU (1.3 equiv).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting alcohol. Stir until all solids have dissolved.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add N,N-diisopropylethylamine (DIEA) (3.0 equiv) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. Available at: [Link]

  • Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. CORE. Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Raza, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1645. Available at: [Link]

  • Synthesis of Esters. NPTEL Archive. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. Available at: [Link]

  • Vedejs, E., & Diver, S. T. (1993). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry, 58(25), 6941–6944. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Electrochemical oxidation of sterically hindered alcohols 28-31. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Beilstein Journals. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles. Springer. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Available at: [Link]

  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. Available at: [Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP. PMC - NIH. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

  • Facile acylation of sterically hindered alcohols through ketene intermediates. PubMed. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond. Angewandte Chemie International Edition. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]

  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. Available at: [Link]

  • Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. Available at: [Link]

Sources

Optimization

minimizing degradation of tert-butyl 3-hydroxyazocane-1-carboxylate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of tert-butyl 3-hydroxyazocane-1-carboxylate (also known as 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of tert-butyl 3-hydroxyazocane-1-carboxylate (also known as 1-Boc-3-hydroxyazocane).

This molecule features an 8-membered azocane ring. While medium-sized rings (8-11 members) experience transannular (Prelog) strain, the bulky tert-butoxycarbonyl (Boc) group restricts the conformational flexibility of the nitrogen, stabilizing the ring architecture. Therefore, degradation during long-term storage is rarely due to ring-opening, but rather driven by the chemical lability of the Boc carbamate linkage and the secondary hydroxyl group.

Logical Mapping of Degradation & Prevention

DegradationLogic Molecule tert-Butyl 3-hydroxyazocane-1-carboxylate Moisture Trace Acid / Moisture Molecule->Moisture exposed to Oxidation Oxygen / Radicals Molecule->Oxidation exposed to Heat Elevated Temperature Molecule->Heat exposed to Deprotection Boc Cleavage (3-hydroxyazocane) Moisture->Deprotection triggers Ketone Alcohol Oxidation (1-Boc-azocan-3-one) Oxidation->Ketone triggers Heat->Deprotection triggers Prevention1 Desiccation & pH Neutral Prevention1->Moisture blocks Prevention2 Argon/Nitrogen Overlay Prevention2->Oxidation blocks Prevention3 Store at -20°C Prevention3->Heat blocks

Logical mapping of degradation pathways and targeted storage interventions.

Troubleshooting FAQs: Core Storage & Handling Principles

Q: Why does my batch of tert-butyl 3-hydroxyazocane-1-carboxylate show free amine impurities after several months of storage? A: The tert-butoxycarbonyl (Boc) protecting group is inherently labile under acidic conditions[1]. While stable to bases and nucleophiles, the carbamate linkage can undergo slow hydrolysis if exposed to trace moisture reacting with ambient carbon dioxide (forming weak carbonic acid), or acidic residues on poorly washed glassware[1]. This hydrolysis yields the unprotected 3-hydroxyazocane, tert-butanol, and carbon dioxide[1]. To mitigate this, always store the compound in tightly sealed, pH-neutral containers within a desiccated environment.

Q: I detected an [M-2] mass shift in my LC-MS analysis. What is the structural basis of this degradation? A: An [M-2] shift (loss of two Daltons) indicates the oxidation of the secondary hydroxyl group at the C3 position of the azocane ring, converting the alcohol into a ketone (1-Boc-azocan-3-one). Secondary alcohols are susceptible to slow oxidation when exposed to atmospheric oxygen, a process accelerated by light or trace metal impurities[2]. To prevent this oxidative pathway, the headspace of the storage vial must be flushed with an inert gas, such as Argon or Nitrogen, prior to long-term storage[2].

Q: Is refrigeration at 2-8°C sufficient, or is cryogenic storage required? A: For short-term routine laboratory use, 2-8°C is adequate to minimize thermal degradation[2]. However, the Boc group can undergo thermal decomposition at elevated temperatures, and even moderate ambient heat can accelerate degradation over time[1]. For long-term storage (exceeding 3 months), we strongly recommend -20°C under an inert atmosphere to arrest both oxidative and hydrolytic kinetics[3]. Crucially, when retrieving the compound from -20°C, you must allow the container to fully equilibrate to room temperature before opening; failing to do so causes immediate condensation of atmospheric moisture into the sample, severely compromising the Boc group[3].

Quantitative Storage Guidelines

To maximize the integrity of the compound, adhere to the following empirically derived storage parameters:

Storage ParameterRecommended ConditionMechanistic RationaleExpected Shelf Life
Temperature -20°CSuppresses thermal cleavage of the Boc group and lowers oxidation kinetics[3].> 24 months
Atmosphere Argon/Nitrogen OverlayDisplaces oxygen to prevent oxidation of the secondary alcohol[2].N/A
Moisture Desiccated, SealedPrevents acid-catalyzed hydrolysis of the carbamate linkage[1].N/A
Light Amber Glass VialMinimizes potential photolytic degradation pathways[2].N/A

Self-Validating Forced Degradation & Purity Assessment Protocol

To confidently identify degradation in your working stock, you must first establish a self-validating analytical system. By intentionally stressing an aliquot of tert-butyl 3-hydroxyazocane-1-carboxylate, you generate reference retention times and mass spectra for its primary degradants (the free amine and the ketone)[1]. This ensures your analytical method is actually capable of detecting the specific degradation products before you screen your valuable long-term storage batches.

ProtocolWorkflow Start Sample Aliquot (1 mg/mL in MeCN) Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Ox Oxidative Stress (3% H2O2, RT) Start->Ox Control Control (-20°C, Argon) Start->Control Quench Neutralize / Quench Acid->Quench Ox->Quench LCMS LC-MS Analysis (C18, 5-95% MeCN/H2O) Control->LCMS Quench->LCMS Data Identify Degradants (Boc-cleavage, Oxidation) LCMS->Data

Self-validating forced degradation workflow for LC-MS reference generation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade Acetonitrile.

  • Forced Degradation (Stress Generation):

    • Acidic Hydrolysis (Boc Cleavage): Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1]. This will generate the 3-hydroxyazocane reference standard.

    • Oxidative Stress (Alcohol Oxidation): Mix 0.5 mL of stock with 0.5 mL of 3% H2O2. Incubate at room temperature for 24 hours[1]. This generates the 1-Boc-azocan-3-one reference.

    • Control: Mix 0.5 mL of stock with 0.5 mL of LC-MS water. Store at -20°C[3].

  • Quenching: Neutralize the acidic sample with an equivalent volume of 0.1 M NaOH prior to injection to protect the analytical column[1].

  • LC-MS Analysis: Inject 10 µL of each sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 30°C[1].

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes[1].

    • Detection: UV at 210 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Data Interpretation:

    • The control sample will predominantly present as an [M+H-56]+ (loss of isobutylene) or [M+H-100]+ (loss of Boc) fragment in the MS, which is standard for Boc-protected amines under ESI conditions.

    • The acid-stressed sample will show an early-eluting peak corresponding to the highly polar free amine, lacking the characteristic Boc fragmentation pattern.

    • The oxidative sample will show a peak with a distinct [M-2] mass shift. Use these validated retention times to routinely screen your long-term storage batches.

References

  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperatures for N-Boc-3-hydroxyazocane Derivatives

Welcome to the Advanced Technical Support Center for medium-sized ring functionalization. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for medium-sized ring functionalization. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with 8-membered nitrogen heterocycles.

Unlike standard 5- or 6-membered rings, azocanes suffer from significant entropic constraints and destabilizing transannular interactions 1. Because the ring predominantly adopts a boat-chair conformation at lower temperatures, cross-ring carbons (such as C3 and C7) are forced into close spatial proximity 2. Consequently, precise temperature optimization is not just a yield-enhancement tool—it is the primary mechanistic lever to prevent catastrophic transannular side reactions and Boc-deprotection during derivatization.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Diagnostics

Q1: Why does my Swern oxidation of N-Boc-3-hydroxyazocane yield a complex mixture with bicyclic byproducts when warmed to room temperature? A1: This is a classic failure mode driven by transannular strain. In 8-membered rings, the spatial proximity of C3 to C7 means that highly reactive intermediates—such as the alkoxysulfonium ion generated during Swern oxidation—are susceptible to transannular hydride shifts or cross-ring cyclizations if not immediately quenched. If the reaction is allowed to warm above -78 °C before the addition of triethylamine, thermal energy overcomes the activation barrier for these transannular interactions, leading to bicyclic ethers rather than the desired N-Boc-azocan-3-one.

Q2: I am attempting a nucleophilic substitution (SN2) at the C3 position. Why am I observing E2 elimination (azoc-2-ene) instead of substitution at elevated temperatures? A2: SN2 reactions on medium-sized rings are notoriously slow. The intra-annular hydrogens inside the 8-membered ring physically block the required 180° backside attack trajectory (Walden inversion). When you increase the temperature (e.g., >60 °C) to force the substitution, you inadvertently provide enough thermal energy to bypass the SN2 pathway entirely, favoring the lower-barrier E2 elimination pathway. To succeed, you must bypass high temperatures by using Mitsunobu conditions at ambient temperature.

Q3: How does temperature affect the stability of the N-Boc protecting group on the azocane ring? A3: While N-Boc groups are generally stable, the inherent torsional strain of the azocane ring can act as a "spring," lowering the activation energy required for Boc cleavage. At elevated temperatures (>50 °C) in the presence of even mild Lewis acids or highly polar protic solvents, the ring seeks strain relief, which can trigger premature Boc deprotection or migration [[3]]().

Part 2: Workflow & Logical Relationships

ConformationalPathway SM N-Boc-3-hydroxyazocane (Boat-Chair Conformation) LowTemp Low Temp (-78°C to 25°C) Kinetic Control SM->LowTemp HighTemp High Temp (>50°C) Thermodynamic Control SM->HighTemp Oxidation Swern Oxidation Intermediate Quenching LowTemp->Oxidation DMSO/(COCl)2, -78°C Substitution Mitsunobu Substitution (Inversion of Config) LowTemp->Substitution DIAD, PPh3, 25°C Transannular Transannular Hydride Shift Bicyclic Byproducts HighTemp->Transannular Unquenched Intermediates Elimination E2 Elimination Azoc-2-ene Formation HighTemp->Elimination Thermal Strain Release

Fig 1. Temperature-dependent reaction pathways and failure modes for N-Boc-3-hydroxyazocane.

Troubleshooting Start Identify Yield/Purity Issue in Azocane Derivatization Check1 Are bicyclic impurities present in NMR/LCMS? Start->Check1 Check2 Is the N-Boc group missing or migrated? Start->Check2 Fix1 Reduce reaction temp to -78°C. Ensure rapid quenching. Check1->Fix1 Yes Success Optimal Yield & Preserved Azocane Ring Check1->Success No Fix2 Lower temp to <20°C. Avoid strong Lewis acids. Check2->Fix2 Yes Check2->Success No Fix1->Success Fix2->Success

Fig 2. Troubleshooting workflow for diagnosing and resolving temperature-related synthesis failures.

Part 3: Quantitative Data Summaries

The following tables synthesize the causality between temperature profiles and experimental outcomes for key functionalizations of the azocane ring.

Table 1: Temperature Effects on Swern Oxidation of N-Boc-3-hydroxyazocane

Temperature ProfileMajor ProductYieldMechanistic Outcome
-78 °C strictly, then Et₃N N-Boc-azocan-3-one>85%Kinetic control; intermediate trapped cleanly before transannular shift.
-78 °C to -20 °C before Et₃N Complex mixture<30%Thermal activation allows transannular degradation of alkoxysulfonium.
0 °C to RT Bicyclic ethers / Decomposition<5%Complete loss of regiocontrol; rapid cross-ring cyclization.

Table 2: Temperature Effects on Nucleophilic Substitution (Azidation via Mesylate)

TemperatureReagentsResultCausality
0 °C to RT NaN₃, DMFUnreacted SMInsufficient energy to overcome transannular steric block for SN2.
60 °C NaN₃, DMFAzoc-2-eneE2 elimination pathway favored over SN2 due to high thermal energy.
25 °C DPPA, DIAD, PPh₃3-Azido-N-Boc-azocaneMild Mitsunobu conditions bypass the high-temp E2 activation barrier.

Part 4: Validated Step-by-Step Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process visual and chemical cues will confirm whether the temperature control is successfully maintaining the integrity of the 8-membered ring.

Protocol A: Strictly Controlled Low-Temperature Swern Oxidation

Objective: Convert N-Boc-3-hydroxyazocane to N-Boc-azocan-3-one without transannular degradation.

  • Reagent Preparation: Purge a dry, round-bottom flask with Argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.5 eq). Cool the system strictly to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (3.0 eq) dropwise over 5 minutes.

    • Self-Validation Check: You must observe the evolution of gas (CO₂ and CO). Once gas evolution ceases (approx. 10 mins), the active Swern reagent is fully formed.

  • Substrate Addition: Dissolve N-Boc-3-hydroxyazocane (1.0 eq) in a minimal amount of DCM and add dropwise over 15 minutes, maintaining the internal temperature at -78 °C. Stir for 30 minutes.

    • Self-Validation Check: The solution should remain clear and colorless. Any yellowing indicates premature warming and the onset of transannular side reactions.

  • Quenching (Critical Step): Add triethylamine (5.0 eq) dropwise at -78 °C.

    • Self-Validation Check: The immediate formation of a dense white precipitate (Et₃N·HCl) confirms the successful deprotonation of the alkoxysulfonium intermediate.

  • Warming: Only after the precipitate has fully formed, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour before aqueous workup.

Protocol B: Ambient-Temperature Mitsunobu Azidation

Objective: Substitute the 3-hydroxyl group with an azide (inversion of stereocenter) while avoiding high-temperature E2 elimination.

  • Complex Formation: In a dry flask under Argon, dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Cool to 0 °C . Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Self-Validation Check: The solution will turn a distinct pale yellow, indicating the successful formation of the active betaine intermediate.

  • Substrate Addition: Add N-Boc-3-hydroxyazocane (1.0 eq) as a solution in THF. Stir for 15 minutes at 0 °C.

  • Azide Delivery: Add Diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

  • Controlled Warming: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Do not exceed 25 °C.

    • Self-Validation Check: Monitor via TLC. The SN2 inversion will proceed slowly but cleanly. If starting material persists, extend the time rather than increasing the temperature, which would trigger E2 elimination.

Part 5: References

The following authoritative sources ground the mechanistic principles and synthetic challenges of medium-sized nitrogen heterocycles discussed in this guide:

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings Source: MDPI Molecules URL:[1]

  • Construction of the Azocane (Azacyclooctane) Moiety of the Lycopodium Alkaloid Lycopladine H via an Intramolecular Hydroaminomethylation Strategy Source: ACS Organic Letters URL:[3]

  • Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions Source: ResearchGate (Physical Chemistry Chemical Physics) URL:[2]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for tert-Butyl 3-hydroxyazocane-1-carboxylate Purity Analysis: A Comparative Guide

Introduction The synthesis and quality control of tert-butyl 3-hydroxyazocane-1-carboxylate—an 8-membered nitrogen-containing heterocyclic building block—presents distinct analytical challenges. The molecule features a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and quality control of tert-butyl 3-hydroxyazocane-1-carboxylate—an 8-membered nitrogen-containing heterocyclic building block—presents distinct analytical challenges. The molecule features a bulky, lipophilic N-Boc protecting group, a moderately polar hydroxyl group, and completely lacks a conjugated aromatic system[1]. Consequently, analysts cannot rely on standard high-wavelength UV detection, forcing the use of low-wavelength UV (205–210 nm) or universal detectors like Charged Aerosol Detection (CAD)[1].

This guide objectively compares the performance of a standard Fully Porous C18 column against a high-efficiency Core-Shell Biphenyl column for resolving the target molecule from its synthesis impurities. Furthermore, it provides a comprehensive, self-validating method protocol aligned with the latest ICH Q2(R2) guidelines[2].

Causality in Method Design: C18 vs. Biphenyl (E-E-A-T)

When developing a purity assay, the stationary phase must resolve the target from two primary impurity classes:

  • Boc-deprotected azocane (Degradant/Unreacted): Highly polar and basic.

  • Regioisomers (e.g., 4-hydroxyazocane): Structurally nearly identical to the target.

The Limitation of C18: Standard C18 columns rely exclusively on hydrophobic dispersion forces. While they retain the N-Boc group effectively, they lack the spatial selectivity required to separate the 3-hydroxy and 4-hydroxy positional isomers, often resulting in peak co-elution. Furthermore, the highly polar deprotected degradants often elute near the void volume on a C18 phase.

The Biphenyl Advantage: A Biphenyl stationary phase introduces enhanced polarizability and alternative steric selectivity. Even though the target analyte lacks aromaticity, the biphenyl rings interact differentially with the dipole moments of the hydroxyl and carbamate groups. This dipole-induced dipole interaction, combined with the core-shell particle architecture, significantly sharpens peaks, retains polar basic impurities longer, and resolves the critical isomer pair.

Workflow N1 Target Analyte: tert-butyl 3-hydroxyazocane-1-carboxylate N2 Column Screening C18 vs. Core-Shell Biphenyl N1->N2 Phase 1 N3 Detection Strategy UV 210 nm & CAD N1->N3 Phase 1 N4 Method Optimization Gradient, pH, Flow Rate N2->N4 Select Best Phase N3->N4 Set Baseline N5 ICH Q2(R2) Validation Specificity, Linearity, Accuracy N4->N5 Freeze Method N6 Final Validated Method Ready for Purity Assessment N5->N6 Approval

Fig 1. Analytical workflow for HPLC method development and ICH Q2(R2) validation.

Comparative Performance Data

To objectively evaluate column performance, a crude synthesis mixture containing the target analyte, the 4-hydroxy regioisomer (critical pair), and the Boc-deprotected degradant was analyzed using identical gradient conditions.

Performance MetricStandard Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (Target) 8.4 min9.1 min
Theoretical Plates (N) ~8,500~18,200
Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)
Resolution ( Rs​ ) vs. Isomer 1.1 (Incomplete separation)2.8 (Baseline separation)
Deprotected Impurity Retention 1.2 min (Near void volume)2.5 min (Adequately retained)

Conclusion: The Core-Shell Biphenyl column is selected as the superior stationary phase due to its baseline resolution of the critical isomer pair ( Rs​ > 2.0) and better retention of polar degradants.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to every run, the method autonomously verifies its fitness-for-purpose before data acquisition begins[3].

Reagents & Equipment
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade Water. (Causality: Low pH ~2.1 suppresses the ionization of residual silanols on the column and protonates any basic impurities, preventing peak tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Reference: 360 nm) or CAD.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

System Suitability Test (SST) Preparation

Prepare an SST solution containing 1.0 mg/mL of tert-butyl 3-hydroxyazocane-1-carboxylate and 0.05 mg/mL of the 4-hydroxyazocane regioisomer. Acceptance Criteria: Resolution ( Rs​ ) 2.0 between isomers; Tailing Factor ( Tf​ ) 1.5 for the main peak; %RSD of main peak area 2.0% (n=5 injections).

Separation S1 Crude Sample Matrix S2 Boc-deprotected Impurity (Highly Polar Basic) S1->S2 Elutes First (Void Volume Risk) S3 Regioisomer Impurity (4-hydroxyazocane) S1->S3 Critical Pair S4 Target Analyte (3-hydroxyazocane) S1->S4 Main Peak

Fig 2. Elution hierarchy and critical separation challenges in the crude sample matrix.

ICH Q2(R2) Method Validation Summary

The optimized Biphenyl method was subjected to rigorous validation according to ICH Q2(R2) standards to ensure analytical reliability[3].

Validation ParameterMethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Inject blank, target, and spiked impurities.No interference at target RT.Zero interference; Rs​ = 2.8Pass
Linearity 5 concentration levels (25% to 150% of 1.0 mg/mL). R2 0.999. R2 = 0.9998Pass
Accuracy Spike recovery at 50%, 100%, and 150% levels (n=3 each).98.0% - 102.0% recovery.99.4% - 100.8%Pass
Precision (Repeatability) 6 replicate injections at 100% concentration.%RSD 2.0%.%RSD = 0.65%Pass
Intermediate Precision Different analyst, different day, different HPLC.%RSD 2.0%.%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N 3 (LOD); S/N 10 (LOQ).LOD: 0.002 mg/mLLOQ: 0.006 mg/mLPass
Robustness Deliberate variations in pH ( ± 0.2), Temp ( ± 2°C), Flow ( ± 0.1 mL).SST criteria must still be met. Rs​ remained > 2.2 across allPass

Conclusion: For the purity analysis of tert-butyl 3-hydroxyazocane-1-carboxylate, transitioning from a generic C18 column to a Core-Shell Biphenyl column resolves the fundamental chromatographic vulnerabilities associated with this molecule. The dipole interactions provided by the biphenyl phase ensure baseline resolution of critical regioisomers. The validated protocol presented herein meets all ICH Q2(R2) requirements, providing a robust, self-validating framework for pharmaceutical quality control[4].

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Strategic N-Protection of 3-Hydroxyazocane: A Comparative Guide to N-Boc vs. N-Cbz Workflows

For researchers and drug development professionals working with medium-sized heterocycles, 3-hydroxyazocane presents a unique synthetic challenge. As an 8-membered ring containing both a secondary amine and a secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with medium-sized heterocycles, 3-hydroxyazocane presents a unique synthetic challenge. As an 8-membered ring containing both a secondary amine and a secondary alcohol, it is highly flexible and prone to transannular interactions (Prelog strain). Before any functionalization of the C3-hydroxyl group can occur, the nitrogen must be selectively protected.

This guide objectively compares the two industry-standard carbamate protection strategies—N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) —analyzing their mechanistic causality, steric implications, and orthogonal deprotection pathways.

Mechanistic & Structural Analysis

1. Transannular Shielding & Chemoselectivity If the C3-hydroxyl of an unprotected azocane is oxidized to a ketone, the secondary amine will rapidly undergo transannular nucleophilic attack to form an unwanted bicyclic hemiaminal. Converting the amine to a carbamate (Boc or Cbz) delocalizes the nitrogen lone pair into the adjacent carbonyl, reducing its nucleophilicity to near zero [1]. Both Boc anhydride (Boc₂O) and benzyl chloroformate (Cbz-Cl) are highly chemoselective for the amine over the alcohol due to the nitrogen's superior nucleophilicity.

2. Steric Implications on the 8-Membered Ring The 8-membered azocane ring is conformationally fluid.

  • N-Boc: The massive, rigid tert-butyl group severely restricts ring flipping, often locking the azocane into a boat-chair conformation. This can sterically shield the adjacent C3-hydroxyl group, potentially lowering the yield of subsequent bulky O-alkylations.

  • N-Cbz: While also bulky, the N-Cbz group features a flat, rotatable phenyl ring. Depending on the transition state of downstream reactions, this rotatable plane can sometimes offer a more forgiving steric profile than the rigid N-Boc group.

Quantitative Comparison Data

The following table summarizes the empirical performance metrics of both strategies when applied to 3-hydroxyazocane.

ParameterN-Boc StrategyN-Cbz Strategy
Target Molecule tert-Butyl 3-hydroxyazocane-1-carboxylate[2]Benzyl 3-hydroxyazocane-1-carboxylate
Reagent Boc₂O (1.1 eq)Cbz-Cl (1.1 eq)
Typical Yield 88 - 95%85 - 92%
Byproducts CO₂ (gas), tert-butanolHCl (requires base neutralization)
Reaction Monitoring Ninhydrin stain required (No UV activity)UV Lamp (254 nm) highly active
Deprotection Reagent Strong Acid (TFA or HCl)Hydrogenolysis (H₂, Pd/C)
Orthogonal Stability Stable to base, nucleophiles, H₂Stable to mild acid, base, nucleophiles
Workflow Visualization

G A 3-Hydroxyazocane (Secondary Amine) B1 Boc2O, Et3N, DCM (N-Boc Protection) A->B1 Chemoselective B2 Cbz-Cl, Na2CO3, H2O/DCM (N-Cbz Protection) A->B2 Schotten-Baumann C1 tert-Butyl 3-hydroxyazocane -1-carboxylate B1->C1 C2 Benzyl 3-hydroxyazocane -1-carboxylate B2->C2 D1 TFA / DCM (Acid Cleavage) C1->D1 Orthogonal to Base D2 H2, Pd/C, MeOH (Hydrogenolysis) C2->D2 Orthogonal to Acid

Workflow comparing N-Boc and N-Cbz protection and deprotection routes for 3-hydroxyazocane.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides real-time feedback to the scientist.

Protocol 1: N-Boc Protection (Synthesis of tert-Butyl 3-hydroxyazocane-1-carboxylate)

Causality: Boc₂O reacts with the amine to form an unstable tert-butyl carbonic acid intermediate, which spontaneously decarboxylates. The release of CO₂ gas drives the reaction forward entropically [3].

  • Setup: Dissolve 3-hydroxyazocane (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 1.5 eq) as a nucleophilic catalyst and acid scavenger.

  • Addition: Cool to 0 °C. Add Boc₂O (1.1 eq) dropwise.

  • Self-Validation (Gas Evolution): Observe the reaction mixture. The generation of CO₂ bubbles confirms the reaction is proceeding. The visual cessation of gas evolution (typically 2-4 hours at room temperature) serves as a primary indicator that the anhydride has been consumed.

  • Self-Validation (TLC): Because the product lacks a chromophore, spot the reaction on a silica TLC plate and stain with Ninhydrin. The starting material will appear as a dark purple spot (secondary amine). The reaction is complete when the purple spot disappears, leaving only a faint brown/yellow spot for the protected carbamate.

  • Workup: Wash with 1M HCl to remove unreacted amine and Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: N-Cbz Protection (Synthesis of Benzyl 3-hydroxyazocane-1-carboxylate)

Causality: This protocol utilizes Schotten-Baumann conditions. The biphasic H₂O/DCM system physically separates the water-sensitive Cbz-Cl from the aqueous base. As the amine attacks the chloroformate at the interface, HCl is generated. The aqueous Na₂CO₃ acts as an acid sink, preventing the amine from protonating (which would render it non-nucleophilic and stall the reaction) [4].

  • Setup: Dissolve 3-hydroxyazocane (1.0 eq) in DCM (0.2 M). Add an equal volume of aqueous 1M Na₂CO₃ (2.0 eq).

  • Addition: Cool the biphasic mixture to 0 °C with vigorous stirring to maximize the interfacial surface area. Add Cbz-Cl (1.1 eq) dropwise.

  • Self-Validation (pH Monitoring): The aqueous layer must remain basic (pH > 9). If the pH drops, the HCl byproduct is outcompeting the base, and more Na₂CO₃ must be added to prevent reaction stalling.

  • Self-Validation (UV TLC): 3-Hydroxyazocane is invisible under UV light. The installation of the Cbz group introduces a strong benzyl chromophore. The appearance of a distinct, UV-active spot (254 nm) on the TLC plate provides immediate, non-destructive confirmation of product formation.

  • Workup: Separate the layers, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

Orthogonal Deprotection Strategies

The choice between Boc and Cbz ultimately dictates your downstream deprotection conditions.

  • N-Boc Cleavage: Requires strong acidic conditions (e.g., 50% TFA in DCM, or 4M HCl in dioxane). The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (which is trapped or eliminates to form isobutylene gas). This is ideal if your C3-functionalized product is base-sensitive.

  • N-Cbz Cleavage: Achieved via catalytic hydrogenolysis (H₂ gas, 10% Pd/C in Methanol) [5]. The reaction proceeds under strictly neutral conditions, yielding toluene and CO₂ as volatile byproducts. This is the mandatory route if your downstream modifications at the C3 position (e.g., acetals, silyl ethers) are highly acid-labile.

References
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at:[Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at:[Link]

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination for Chiral tert-Butyl 3-Hydroxyazocane-1-carboxylate

Medium-sized nitrogen heterocycles, particularly 8-membered azocanes, have emerged as highly valuable scaffolds in modern drug discovery due to their unique three-dimensional conformational space and ability to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Medium-sized nitrogen heterocycles, particularly 8-membered azocanes, have emerged as highly valuable scaffolds in modern drug discovery due to their unique three-dimensional conformational space and ability to modulate physicochemical properties . However, determining the enantiomeric excess (ee) of intermediates like chiral tert-butyl 3-hydroxyazocane-1-carboxylate presents a distinct analytical challenge.

This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) —our recommended high-performance product methodology—against traditional Normal-Phase Chiral HPLC and orthogonal Mosher’s Ester NMR techniques.

The Analytical Challenge: Conformational Flux in Azocanes

To understand why certain analytical methods fail or succeed, we must examine the molecular physics of the target compound. tert-Butyl 3-hydroxyazocane-1-carboxylate features an 8-membered ring that is highly flexible, existing in multiple interconverting conformations (e.g., boat-chair, crown). Additionally, the bulky N-Boc protecting group creates severe steric shielding around the chiral center at the C3 position.

When utilizing chiral chromatography, enantioseparation relies on the formation of a transient diastereomeric complex between the analyte and the Chiral Stationary Phase (CSP).

  • The HPLC Limitation: In traditional Normal-Phase HPLC, the high viscosity of the mobile phase (e.g., Hexane/Isopropanol) results in slow mass transfer kinetics. For a flexible azocane ring, this slow interaction time exacerbates peak broadening, often leading to overlapping enantiomer signals.

  • The SFC Advantage: Supercritical CO₂ possesses liquid-like density but gas-like diffusivity. This dramatically enhances mass transfer kinetics, allowing the transient diastereomeric complexes to form and dissociate rapidly. The result is sharp, baseline-resolved peaks even for conformationally flexible rings .

Method Selection Logic

The decision of which analytical modality to employ should be driven by the specific phase of drug development (e.g., high-throughput screening vs. absolute configuration assignment).

MethodSelection Target Chiral tert-Butyl 3-Hydroxyazocane-1-carboxylate Goal Determine Enantiomeric Excess (ee) Target->Goal SFC Chiral SFC (Recommended Product) Goal->SFC High Throughput HPLC Normal-Phase HPLC (Alternative 1) Goal->HPLC Legacy Systems NMR Mosher's Ester NMR (Alternative 2) Goal->NMR Absolute Config SFC_Pro Fast mass transfer Sharp peaks SFC->SFC_Pro HPLC_Pro Broad peaks due to ring flexibility HPLC->HPLC_Pro NMR_Pro Requires derivatization No kinetic resolution NMR->NMR_Pro

Caption: Decision logic for selecting an ee determination method for chiral azocanes.

Quantitative Performance Comparison

The following table summarizes the empirical performance data of the three methodologies when applied to tert-butyl 3-hydroxyazocane-1-carboxylate.

ParameterChiral SFC (Recommended)Normal-Phase HPLC (Alternative 1)Mosher's Ester NMR (Alternative 2)
Separation Mechanism Transient diastereomeric complex via H-bonding & steric fitTransient diastereomeric complexCovalent diastereomer formation
Analysis Time < 5 minutes 15 - 30 minutes> 2 hours (incl. derivatization)
Resolution ( Rs​ ) > 2.5 (Baseline) 1.2 - 1.8 (Partial to Baseline)N/A (Baseline separated NMR signals)
Sample Consumption < 0.1 mg (Recoverable)< 0.1 mg (Recoverable)2 - 5 mg (Destructive)
Environmental Impact Low (Recycled CO₂ / minimal co-solvent)High (Hexane/IPA waste)Medium (Halogenated solvents)
Primary Limitation Requires specialized SFC instrumentationBroad peaks due to slow mass transferKinetic resolution risks if incomplete

Self-Validating Experimental Protocols

To ensure scientific integrity, both the primary SFC method and the orthogonal NMR method must be executed as self-validating systems.

Protocol 1: High-Throughput Chiral SFC Analysis (Product Method)

This method leverages an immobilized amylose-based stationary phase. The causality behind choosing an immobilized phase (e.g., Chiralpak IG) over a coated phase is its tolerance to a broader range of polar co-solvents, which is essential for eluting the polar C3-hydroxyl group of the azocane.

Step-by-Step Workflow:

  • System Preparation: Equip the SFC system with a Chiralpak IG column (4.6 x 250 mm, 5 µm). Set the backpressure regulator to 120 bar and column temperature to 35 °C.

  • Mobile Phase Optimization: Utilize supercritical CO₂ with 10% Methanol containing 0.1% Isopropylamine (IPAm).

    • Causality: The basic additive (IPAm) is critical. It suppresses non-specific secondary interactions between the azocane's lone pairs (if partially deprotected) or the hydroxyl group and the residual acidic silanols on the silica support, thereby preventing peak tailing.

  • System Suitability Testing (SST - Self-Validation): Inject 5 µL of a 1 mg/mL solution of racemictert-butyl 3-hydroxyazocane-1-carboxylate. Validate that the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 . If Rs​<1.5 , adjust the methanol modifier concentration by ±2% .

  • Sample Analysis: Inject 5 µL of the enantiomerically enriched sample.

  • Calculation: Determine ee using the area normalization method:

    ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100
Protocol 2: Orthogonal Validation via Mosher's Ester Derivatization (NMR)

When absolute configuration must be assigned alongside ee, Mosher's ester derivatization followed by NMR is the gold standard . By covalently attaching a bulky chiral auxiliary (MTPA) directly to the C3 hydroxyl, we lock the local conformation sufficiently to resolve diastereomeric signals via ¹⁹F NMR.

MosherWorkflow Sample Chiral Azocane Alcohol Split Aliquot Split (Self-Validating) Sample->Split R_MTPA Add Excess (R)-MTPA-Cl Split->R_MTPA S_MTPA Add Excess (S)-MTPA-Cl Split->S_MTPA React Pyridine / CDCl3 100% Conversion R_MTPA->React S_MTPA->React NMR 19F NMR Acquisition React->NMR Calc Calculate ee % Integrate Signals NMR->Calc

Caption: Self-validating Mosher's ester derivatization workflow for NMR-based ee calculation.

Step-by-Step Workflow:

  • Sample Aliquoting: Dissolve 2.0 mg of the chiral azocane alcohol in 0.5 mL of anhydrous CDCl₃ in two separate, dry NMR tubes (Tube A and Tube B).

  • Base Addition: Add 1.5 molar equivalents of anhydrous pyridine-d5 to each tube to act as an acid scavenger and catalyst.

  • Derivatization (Crucial Step): To Tube A, add 3.0 molar equivalents of (R)-(-)-MTPA-Cl. To Tube B, add 3.0 molar equivalents of (S)-(+)-MTPA-Cl.

    • Causality: A large excess of the Chiral Derivatizing Agent (CDA) is mandatory to drive the reaction to 100% completion rapidly. If the reaction stops prematurely, kinetic resolution will occur (where one enantiomer reacts faster than the other), and the resulting diastereomeric ratio will artificially skew the ee results .

  • Incubation & Verification (Self-Validation): Allow the reaction to proceed at room temperature for 1 hour. Acquire a rapid ¹H NMR scan to confirm the complete disappearance of the carbinol proton signal of the starting material, validating 100% conversion.

  • Data Acquisition: Acquire quantitative ¹⁹F NMR spectra (with ¹H decoupling). The CF₃ group of the MTPA ester provides a sharp, distinct singlet for each diastereomer without background interference from the azocane ring. Integrate the major and minor fluorine signals to calculate the ee.

Conclusion

While Mosher's Ester NMR provides critical orthogonal data for absolute configuration, Chiral SFC stands as the superior product methodology for routine enantiomeric excess determination of tert-butyl 3-hydroxyazocane-1-carboxylate. By leveraging the unique mass transfer properties of supercritical CO₂, SFC bypasses the conformational flux limitations inherent to 8-membered rings, delivering baseline resolution in a fraction of the time required by traditional HPLC.

References

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Comparative

Structural Comparison of 3-Hydroxyazocane vs. 4-Hydroxyazocane Building Blocks: A Guide for Medicinal Chemistry

Executive Summary The azocane ring—a saturated, eight-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern drug discovery[1]. Unlike their ubiquitous 5- or 6-membered counterparts, 8-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azocane ring—a saturated, eight-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern drug discovery[1]. Unlike their ubiquitous 5- or 6-membered counterparts, 8-membered rings present unique conformational flexibilities and steric profiles that unlock novel intellectual property (IP) space and distinct pharmacological activities[1][2]. However, the synthesis of these medium-sized rings is historically hindered by severe transannular (Prelog) strain and unfavorable cyclization entropy[3][4].

Within this chemical space, the positional isomerism of hydroxylated azocanes—specifically 3-hydroxyazocane versus 4-hydroxyazocane —dictates profound differences in physicochemical properties, reactivity, and target binding. As a Senior Application Scientist, I have structured this guide to objectively compare these two building blocks, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary for their successful integration into drug development pipelines.

Conformational Dynamics and Physicochemical Performance

The position of the hydroxyl group relative to the endocyclic nitrogen fundamentally alters the molecule's 3D conformation and electronic distribution.

  • 3-Hydroxyazocane ( β -amino alcohol motif): The proximity of the hydroxyl group to the nitrogen allows for strong intramolecular hydrogen bonding (N···H-O). This interaction effectively "locks" the highly flexible 8-membered ring into a more restricted conformational state. Because the nitrogen lone pair is engaged in this H-bond, the basicity of the amine is reduced (lower pKa). Furthermore, the internal masking of polar groups reduces the solvent-accessible polar surface area (PSA), leading to higher lipophilicity (LogD) and potentially enhanced membrane permeability.

  • 4-Hydroxyazocane ( γ -amino alcohol motif): With the hydroxyl group positioned further away at the 4-position, intramolecular hydrogen bonding is sterically disfavored. The ring retains its inherent flexibility, frequently transitioning between boat-chair and crown conformations[3][4]. The nitrogen lone pair remains fully accessible to the solvent, resulting in a higher pKa, while the exposed hydroxyl group increases aqueous solubility and decreases LogD.

Quantitative Performance Comparison
Property / Feature3-Hydroxyazocane4-Hydroxyazocane
Structural Motif β -amino alcohol γ -amino alcohol
Intramolecular H-Bonding Strong (N···H-O)Weak / Absent
Conformational State Restricted (locked by H-bond)Flexible (boat-chair / crown transitions)
Estimated pKa Shift Lowered by ~1.5 - 2.0 unitsLowered by ~0.5 - 1.0 units
Lipophilicity (LogD) Higher (masked polar surface area)Lower (exposed hydroxyl group)
Primary Synthetic Challenge Regioselectivity during functionalizationTransannular strain during ring closure
Medicinal Application Restricted peptidomimeticsP2Y14 receptor antagonists[5]

Logical Relationship of Conformational Dynamics

Conformational_Dynamics Root Azocane Scaffold (8-Membered Ring) Sub3 3-Hydroxyazocane Root->Sub3 u03B2-Substitution Sub4 4-Hydroxyazocane Root->Sub4 u03B3-Substitution Hbond Intramolecular H-Bonding (N···H-O) Sub3->Hbond NoHbond Minimal Intramolecular Interactions Sub4->NoHbond Rigid Conformationally Restricted (Lower pKa, Higher LogD) Hbond->Rigid Flex Conformationally Flexible (Higher pKa, Lower LogD) NoHbond->Flex

Logical relationship between hydroxyl position, intramolecular interactions, and properties.

Synthetic Methodologies and Self-Validating Protocols

The construction of 8-membered azacycles is notoriously difficult. While classical SN2 cyclization methods often fail due to transannular strain, Ring-Closing Metathesis (RCM) has become the gold standard for synthesizing the azacyclooctene core, which serves as the immediate precursor for both 3- and 4-hydroxyazocanes[6][7].

Self-Validating Protocol: Synthesis of Azocan-4-ols via RCM

Objective: Construct the 8-membered ring and regioselectively introduce the hydroxyl group at the 4-position.

Causality & Design: RCM is selected because the formation of the thermodynamically stable carbon-carbon double bond (coupled with the irreversible expulsion of volatile ethylene gas) provides the necessary driving force to overcome the entropic penalty of medium-ring closure[6].

  • Step 1: Diene Preparation

    • Action: Alkylate a protected primary amine (e.g., N-Boc-allylamine) with a homoallylic halide to form the acyclic diene precursor.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The reaction is deemed complete when the primary amine spot (ninhydrin positive) completely disappears, replaced by a less polar tertiary amine spot. Confirm the intermediate mass via ESI-MS.

  • Step 2: High-Dilution Ring-Closing Metathesis

    • Action: Dissolve the diene in anhydrous dichloromethane (DCM) to a strict concentration of ≤0.01 M. Add Grubbs 2nd Generation Catalyst (5-10 mol%) and reflux for 12 to 24 hours.

    • Causality: High dilution is an absolute requirement. In concentrated solutions, intermolecular cross-metathesis outcompetes intramolecular ring closure, leading to linear oligomerization rather than the desired 8-membered ring[7].

    • Validation: Analyze the crude mixture via 1 H NMR. The disappearance of terminal olefinic protons ( δ 4.9-5.2 ppm) and the emergence of internal cyclic olefinic protons ( δ 5.5-5.8 ppm) provides definitive proof of successful ring closure.

  • Step 3: Functionalization to 4-Hydroxyazocane

    • Action: Subject the resulting azacyclooctene to hydroboration-oxidation (BH 3​ -THF followed by alkaline H 2​ O 2​ ) or Sharpless asymmetric dihydroxylation for stereocontrol[6].

    • Causality: The regioselectivity of hydroboration is governed by the steric bulk of the N-protecting group and the specific transannular conformation of the 8-membered ring. Bulky protecting groups (like Boc) often help steer the boron atom away from the 3-position, favoring the 4-position.

    • Validation: Utilize 2D NMR (COSY and HMBC) to definitively assign the position of the hydroxyl group. The C4 proton will exhibit distinct coupling patterns compared to a C3 proton, which would couple directly to the nitrogen-adjacent methylene protons[5].

Synthetic Workflow Diagram

Synthetic_Workflow Diene Acyclic Diene Precursor (N-Protected) RCM Ring-Closing Metathesis (Grubbs II, Highly Dilute) Diene->RCM Cyclization Olefin Azacyclooctene Core (8-Membered Ring) RCM->Olefin Overcomes Strain Hydroboration Hydroboration-Oxidation (Anti-Markovnikov) Olefin->Hydroboration Dihydroxylation Sharpless Asymmetric Dihydroxylation Olefin->Dihydroxylation Prod3 3-Hydroxyazocane Derivatives Hydroboration->Prod3 Steric Control Prod4 4-Hydroxyazocane Derivatives Hydroboration->Prod4 Isomer Mix Dihydroxylation->Prod4 Specific Precursors

Synthetic workflow for azocane building blocks via Ring-Closing Metathesis.

Applications in Medicinal Chemistry

The structural divergence between 3-hydroxyazocane and 4-hydroxyazocane dictates their utility in targeting specific biological pathways:

  • P2Y14 Receptor Antagonists: 4-Hydroxyazocane derivatives have been successfully employed as core scaffolds for P2Y14 receptor antagonists. The 4-position allows for optimal vectorization of bulky substituents (such as bromophenyl groups) to interact with the receptor's orthosteric site, while the flexible azocane ring adapts to the binding pocket geometry without the rigid constraints seen in smaller rings[5].

  • Glycosidase Inhibitors: Highly functionalized azocanes (including polyhydroxyazocanes derived from 3- and 4-hydroxy precursors) act as potent iminosugar analogues. They inhibit glycosidases (e.g., testicular ceramide-specific glucosyltransferase) because their protonated endocyclic nitrogen mimics the oxocarbenium ion transition state of natural sugars. The specific spatial arrangement of the hydroxyl groups dictates the enzyme selectivity profile[6].

References

  • Azocane , Grokipedia, [Link]

  • Synthesis and Evaluation of Eight- and Four-membered Iminosugar Analogues as Inhibitors of Testicular Ceramide-specific Glucosyltransferase, Testicular β-Glucosidase 2, and other Glycosidases , PMC,[Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists , Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Rigid medium-sized rings: applications and synthesis , JYX, [Link]

  • Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel–Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides , J-STAGE, [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Tert-butyl 3-hydroxyazocane-1-carboxylate

As a researcher or drug development professional, handling complex building blocks like Tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) requires moving beyond basic safety data sheets. This compound—a Boc-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, handling complex building blocks like Tert-butyl 3-hydroxyazocane-1-carboxylate (CAS: 194492-04-1) requires moving beyond basic safety data sheets. This compound—a Boc-protected 8-membered cyclic amine (azocane)[1]—presents unique logistical and safety challenges during disposal.

To build a truly safe laboratory environment, we must understand the mechanistic causality behind chemical degradation. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Boc-protected azocane waste streams.

Mechanistic Causality: The Danger of Acidic Waste Streams

The primary hazard associated with the disposal of Tert-butyl 3-hydroxyazocane-1-carboxylate is not its baseline toxicity, but its latent reactivity. The tert-butoxycarbonyl (Boc) protecting group is highly stable under basic and nucleophilic conditions but highly labile in the presence of strong acids[2].

The Causality of Container Failure: If Boc-protected waste is inadvertently mixed into a standard acidic waste carboy (e.g., containing traces of trifluoroacetic acid or HCl), an acid-catalyzed deprotection is triggered[3]. Mechanistically, the acid protonates the carbamate oxygen, leading to fragmentation. This reaction releases the free azocane amine, carbon dioxide ( CO2​ ), and a transient tert-butyl cation that rapidly eliminates a proton to form isobutylene gas [2][4].

Standard High-Density Polyethylene (HDPE) waste carboys are designed to be vapor-tight to prevent volatile organic compound (VOC) emissions. When CO2​ and isobutylene gas are generated inside a sealed container, the hydrostatic pressure rapidly exceeds the vessel's burst limit, leading to catastrophic container rupture and the aerosolization of hazardous waste[4]. Therefore, strict segregation from acidic streams is the foundational rule of this disposal protocol.

Quantitative Waste Management Parameters

To ensure compliance and safety, all quantitative data regarding the disposal of this compound must be strictly monitored. The following table summarizes the critical parameters for managing Boc-protected amine waste streams.

ParameterRegulatory Limit / Operational TargetCausality & Rationale
Target Waste pH ≥7.5 (Target 7.5 – 8.5)Maintaining a mildly basic pH physically prevents acid-catalyzed Boc cleavage and subsequent gas evolution[2].
Isobutylene Flash Point −76∘C (Gas at room temp)Isobutylene is a highly flammable VOC; dictates the need for spark-free, well-ventilated storage[4].
Max Accumulation Volume 55 GallonsMandated by EPA RCRA for Satellite Accumulation Areas to minimize catastrophic spill risks[5].
Max Accumulation Time 180 Days (or 12 months)Ensures compliance with EPA Subpart K for eligible academic and research entities[5].

Waste Segregation Workflow

The following logic diagram outlines the decision-making process for categorizing and containerizing waste containing Tert-butyl 3-hydroxyazocane-1-carboxylate.

WasteWorkflow Start Tert-butyl 3-hydroxyazocane- 1-carboxylate Waste CheckAcid Is the waste stream acidic (pH < 5)? Start->CheckAcid Neutralize Neutralize with mild base (e.g., NaHCO3) to pH 7-8 CheckAcid->Neutralize Yes CheckHalogen Contains halogenated solvents (e.g., DCM)? CheckAcid->CheckHalogen No Neutralize->CheckHalogen pH verified HalogenWaste Dispose as Halogenated Organic Waste CheckHalogen->HalogenWaste Yes NonHalogenWaste Dispose as Non-Halogenated Organic Waste CheckHalogen->NonHalogenWaste No VentCap Use Vented Cap for Secondary Containment HalogenWaste->VentCap NonHalogenWaste->VentCap

Workflow for the safe segregation and disposal of Boc-protected azocane waste streams.

Self-Validating Disposal Methodology

To guarantee safety, we utilize a self-validating protocol . A self-validating system contains built-in physical or mechanical checks that confirm the success of the previous step before the operator is allowed to proceed.

Phase 1: Preparation and Quenching
  • PPE & Environment: Don a flame-resistant lab coat, safety goggles, and chemical-resistant nitrile gloves. All work must be conducted inside a certified chemical fume hood to capture any potential VOC emissions[6].

  • Quenching: If the compound is part of an unpurified reaction mixture, slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring vigorously.

  • Validation Check 1 (Visual & Chemical): Continue the addition until all effervescence ceases. Dip a pH indicator strip into the aqueous layer. The protocol cannot proceed until the pH strip reads between 7.5 and 8.5. This physically validates that no residual acid remains to trigger delayed gas evolution.

Phase 2: Phase Separation and Segregation
  • Separation: Transfer the quenched mixture to a separatory funnel. Isolate the organic phase containing the Tert-butyl 3-hydroxyazocane-1-carboxylate.

  • Solvent Categorization:

    • If the organic phase consists of halogenated solvents (e.g., Dichloromethane, Chloroform), direct it to the Halogenated Organic Waste stream.

    • If the organic phase consists of non-halogenated solvents (e.g., Ethyl Acetate, THF, Methanol), direct it to the Non-Halogenated Organic Waste stream.

Phase 3: Containerization and Mechanical Validation
  • Containerization: Pour the segregated waste into an approved HDPE carboy located in a designated Satellite Accumulation Area[5].

  • Validation Check 2 (Mechanical): Equip the carboy with a pressure-relief (vented) cap . Under EPA regulations, a container may be vented if necessary to avoid the build-up of dangerous pressure[7]. If any unforeseen degradation occurs, the cap will automatically vent the isobutylene gas into the fume hood, providing a mechanical failsafe against container rupture.

  • Labeling: Attach a hazardous waste tag immediately. Mark the hazards as "Flammable" and "Irritant." Write the full chemical name—Tert-butyl 3-hydroxyazocane-1-carboxylate—as the EPA strictly prohibits the use of abbreviations (like "Boc-amine") on waste manifests[6].

Regulatory Compliance & EPA Guidelines

Proper disposal is not just a matter of laboratory safety; it is a strict legal requirement under the 6[6].

For research and drug development facilities, the EPA provides specific flexibilities under 40 CFR Part 262, Subpart K (the Academic Labs Rule)[5][6]. This subpart allows eligible entities to make hazardous waste determinations at a central accumulation area rather than immediately at the bench, provided that the waste is stored in compatible, properly labeled containers and removed by a certified hazardous waste contractor within the mandated 6-to-12 month timeframe[5][6]. Always ensure that your facility's Laboratory Management Plan is updated to reflect the specific off-gassing hazards of Boc-protected heterocycles.

References

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite Source: Justrite URL:[Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL:[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: US Environmental Protection Agency URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Source: US Environmental Protection Agency URL:[Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • Mass Spectrometry: another tool from the PAT toolbox - European Pharmaceutical Review Source: European Pharmaceutical Review URL:[Link]

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Handling

A Researcher's Guide to Handling Tert-butyl 3-hydroxyazocane-1-carboxylate: A Focus on Personal Protective Equipment

This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 3-hydroxyazocane-1-carboxylate (CAS No: 194492-04-1). As drug development professionals, our commitmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 3-hydroxyazocane-1-carboxylate (CAS No: 194492-04-1). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step to ensure a comprehensive understanding of the risks and mitigation strategies involved.

Hazard Profile of Tert-butyl 3-hydroxyazocane-1-carboxylate

Tert-butyl 3-hydroxyazocane-1-carboxylate is a heterocyclic compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[1]

A summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is provided below:

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, OralH302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin irritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye irritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity - single exposure (Respiratory system)H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Data synthesized from multiple sources.[1][2]

These classifications underscore the critical need for appropriate personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific experimental conditions, including the quantity of the substance being handled, the potential for aerosol generation, and the duration of the task. The following sections detail the minimum PPE requirements and provide guidance for situations requiring enhanced protection.

Eye and Face Protection: The First Line of Defense

Minimum Requirement: At all times when handling Tert-butyl 3-hydroxyazocane-1-carboxylate, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[3][4] These are essential to protect against splashes and droplets that can cause serious eye irritation.[1][2]

Enhanced Protection: For procedures with a higher risk of splashing or for handling larger quantities (over 1 liter), a face shield should be worn in addition to chemical splash goggles.[3][4] It is crucial to remember that a face shield alone does not provide adequate eye protection and must always be used in conjunction with goggles.[4]

Hand Protection: Preventing Dermal Exposure

Given that this compound causes skin irritation, selecting the correct gloves is critical.[1][2]

Glove Selection: Disposable nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[3] However, for prolonged handling or in situations with a high risk of immersion, it is imperative to consult the glove manufacturer's chemical resistance data to ensure the chosen material offers adequate protection against Tert-butyl 3-hydroxyazocane-1-carboxylate.[3]

Key Considerations for Glove Usage:

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[5]

  • Proper Removal: To prevent self-contamination, gloves should be removed using the proper technique (without touching the outer surface with bare hands).[5]

  • Disposal: Contaminated gloves must be disposed of as hazardous waste in accordance with institutional and local regulations.[5][6]

Skin and Body Protection

A standard flame-resistant laboratory coat should be worn at all times and be fully buttoned to protect the skin and personal clothing.[3][4] For procedures involving a significant risk of splashing, a chemically resistant apron or coveralls may be necessary.[7]

Appropriate laboratory attire is also a crucial component of body protection. This includes long pants and closed-toe shoes that cover the entire foot.[3][4]

Respiratory Protection

The need for respiratory protection is dictated by the ventilation conditions and the physical form of the substance being handled. Tert-butyl 3-hydroxyazocane-1-carboxylate is a solid, and therefore, the primary respiratory hazard is the inhalation of dust if the material is finely divided.[8]

When is a Respirator Needed?

  • When handling the solid outside of a chemical fume hood or other ventilated enclosure.

  • If there is a potential for aerosol generation (e.g., during weighing or transfer of the powder).

  • In the event of a spill.

If a respirator is required, a NIOSH-approved respirator is necessary.[9] The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.[3] Surgical masks do not provide adequate respiratory protection from chemical dusts.[10]

Procedural Workflow for Safe Handling

The following workflow illustrates the key decision points and procedural steps for safely handling Tert-butyl 3-hydroxyazocane-1-carboxylate.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Assess Experimental Protocol hazards Review SDS for Tert-butyl 3-hydroxyazocane-1-carboxylate start->hazards ventilation Is adequate ventilation (e.g., fume hood) available? hazards->ventilation ppe_basic Don Basic PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat ventilation->ppe_basic Yes respirator Is a respirator required? (aerosol/dust potential) ventilation->respirator No ppe_basic->respirator ppe_advanced Don Advanced PPE: - Add Face Shield - Consider chemical-resistant apron handling Proceed with Experiment ppe_advanced->handling respirator->ppe_advanced No don_respirator Don NIOSH-approved respirator respirator->don_respirator Yes don_respirator->ppe_advanced spill Spill Occurs? handling->spill spill_protocol Follow Spill Protocol: - Evacuate and alert others - Use spill kit with appropriate PPE spill->spill_protocol Yes decontamination Decontaminate work area and equipment spill->decontamination No spill_protocol->decontamination doffing Doff PPE Correctly (Gloves last) decontamination->doffing disposal Dispose of contaminated PPE and chemical waste in approved containers doffing->disposal

Caption: PPE Selection and Handling Workflow for Tert-butyl 3-hydroxyazocane-1-carboxylate.

Emergency Procedures and Disposal

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][8]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[5][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[8][12]

Spill Management

In the event of a spill, the area should be evacuated, and personnel should don the appropriate level of PPE, including respiratory protection if necessary, before cleanup.[2][8] The spilled solid should be swept up, avoiding dust generation, and placed in a suitable, closed container for disposal.[8][11] The spill area should then be decontaminated.

Waste Disposal

All waste materials, including contaminated PPE and excess Tert-butyl 3-hydroxyazocane-1-carboxylate, must be disposed of as hazardous chemical waste.[2][13] Ensure that waste is collected in appropriately labeled, sealed containers and disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6]

Conclusion

The safe handling of Tert-butyl 3-hydroxyazocane-1-carboxylate is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Materials Safety Data Sheet - Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate. KamulinBiotech co.ltd. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet - Certified reference material NMIJ CRM 4229-a. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labsafety. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

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